molecular formula C43H45ClN8O5 B12387255 ARD-2051

ARD-2051

Numéro de catalogue: B12387255
Poids moléculaire: 789.3 g/mol
Clé InChI: WBMJNGGUHCHFHY-YTCZSSRZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

ARD-2051 is a useful research compound. Its molecular formula is C43H45ClN8O5 and its molecular weight is 789.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C43H45ClN8O5

Poids moléculaire

789.3 g/mol

Nom IUPAC

2-chloro-4-[(3S)-8-[4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]piperazine-1-carbonyl]phenyl]-3-methyl-2,8-diazaspiro[4.5]decan-2-yl]benzonitrile

InChI

InChI=1S/C43H45ClN8O5/c1-27-22-43(26-51(27)32-7-4-29(23-45)36(44)21-32)12-14-47(15-13-43)30-5-2-28(3-6-30)40(55)49-18-16-48(17-19-49)33-24-50(25-33)31-8-9-34-35(20-31)42(57)52(41(34)56)37-10-11-38(53)46-39(37)54/h2-9,20-21,27,33,37H,10-19,22,24-26H2,1H3,(H,46,53,54)/t27-,37?/m0/s1

Clé InChI

WBMJNGGUHCHFHY-YTCZSSRZSA-N

SMILES isomérique

C[C@H]1CC2(CCN(CC2)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5CN(C5)C6=CC7=C(C=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)CN1C9=CC(=C(C=C9)C#N)Cl

SMILES canonique

CC1CC2(CCN(CC2)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5CN(C5)C6=CC7=C(C=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)CN1C9=CC(=C(C=C9)C#N)Cl

Origine du produit

United States

Foundational & Exploratory

ARD-2051: A Deep Dive into its Mechanism of Action as a Potent Androgen Receptor PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ARD-2051 has emerged as a promising preclinical candidate for the treatment of advanced prostate cancer, including castration-resistant prostate cancer (CRPC). This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Core Mechanism of Action: Targeted Protein Degradation

This compound is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC).[1][2][3][4][5] Unlike traditional inhibitors that merely block the function of a target protein, PROTACs are designed to eliminate the target protein from the cell entirely. This compound achieves this through a novel mechanism of action that hijacks the cell's own protein disposal system.

The structure of this compound is bifunctional, consisting of three key components:

  • An Androgen Receptor (AR) ligand that specifically binds to the AR protein.

  • A Cereblon (CRBN) E3 ubiquitin ligase ligand .

  • A linker that connects the AR ligand and the CRBN ligand.[6]

This unique structure allows this compound to act as a molecular bridge, bringing the AR protein into close proximity with the CRBN E3 ubiquitin ligase complex. This induced proximity facilitates the transfer of ubiquitin molecules to the AR protein. The polyubiquitinated AR is then recognized and degraded by the proteasome, the cell's protein degradation machinery. This process effectively removes the AR protein from the cancer cells, thereby shutting down the AR signaling pathway that is crucial for the growth and survival of prostate cancer cells.[1][7]

ARD_2051_Mechanism

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key performance metrics of this compound in prostate cancer models.

In Vitro Activity of this compound
ParameterCell LineValueReference
DC₅₀ (50% Degradation Concentration) LNCaP0.6 nM[3][6]
VCaP0.6 nM[3][6]
Dₘₐₓ (Maximum Degradation) LNCaP>90%[1][3]
VCaP>90%[1][3]
IC₅₀ (50% Growth Inhibition) LNCaP13 nM[3]
VCaP10 nM[3]
In Vivo Antitumor Activity of this compound in VCaP Xenograft Model
Dose (mg/kg, p.o.)Tumor Growth Inhibition (TGI)Reference
3.7544%[6]
7.571%[6]
12.561%[6]
2580%[6]
30Effective Inhibition[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to characterize this compound.

Western Blot for AR Degradation

This protocol is used to quantify the amount of AR protein in cells following treatment with this compound.

1. Cell Culture and Treatment:

  • Prostate cancer cells (LNCaP or VCaP) are seeded in 6-well plates and cultured in their recommended media (e.g., RPMI for LNCaP, DMEM for VCaP) supplemented with 10% Fetal Bovine Serum (FBS).

  • Cells are allowed to adhere and reach 70-80% confluency.

  • Cells are then treated with varying concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, cells are washed twice with ice-cold phosphate-buffered saline (PBS).

  • Cells are lysed using radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • The cell lysate is collected and centrifuged to pellet cell debris.

  • The total protein concentration in the supernatant is determined using a bicinchoninic acid (BCA) assay.

3. SDS-PAGE and Protein Transfer:

  • Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel.

  • The proteins are separated by electrophoresis.

  • The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific for AR overnight at 4°C. A primary antibody for a loading control (e.g., GAPDH or β-actin) is also used.

  • The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

  • The intensity of the AR protein band is quantified and normalized to the loading control to determine the relative AR protein levels.

Cell Viability Assay

This assay measures the effect of this compound on cell proliferation and cytotoxicity.

1. Cell Seeding:

  • LNCaP or VCaP cells are seeded in 96-well plates at an optimized density.

2. Compound Treatment:

  • The cells are treated with a serial dilution of this compound. A vehicle-only control is included.

3. Incubation:

  • The plates are incubated for a specified period (e.g., 4 days) to allow the compound to exert its effect.

4. Viability Measurement:

  • A cell viability reagent, such as WST-8 or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is added to each well.

  • After a further incubation period, the absorbance or fluorescence is measured using a plate reader. The signal is proportional to the number of viable cells.

  • The IC₅₀ value is calculated from the dose-response curve.

Quantitative Real-Time PCR (qPCR) for AR-Regulated Gene Expression

This protocol is used to measure the effect of this compound on the expression of AR target genes, such as KLK3 (PSA).

1. Cell Treatment and RNA Extraction:

  • LNCaP or VCaP cells are treated with this compound as described for the Western blot protocol.

  • Total RNA is extracted from the cells using a suitable RNA isolation kit.

2. cDNA Synthesis:

  • The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

3. qPCR:

  • The qPCR reaction is set up with the cDNA template, specific primers for the target gene (e.g., KLK3) and a reference gene (e.g., GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green).

  • The reaction is run in a real-time PCR cycler.

  • The relative expression of the target gene is calculated using the ΔΔCt method, normalized to the reference gene.

In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of this compound in a living organism.

1. Cell Implantation:

  • VCaP prostate cancer cells are mixed with Matrigel and subcutaneously injected into the flank of male severe combined immunodeficient (SCID) mice.

2. Tumor Growth and Randomization:

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Mice are then randomized into treatment and control groups.

3. Treatment Administration:

  • This compound is administered orally (p.o.) at specified doses and schedules (e.g., daily for 21 days). The control group receives a vehicle.

4. Tumor Measurement and Body Weight Monitoring:

  • Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • The body weight of the mice is monitored to assess toxicity.

5. Data Analysis:

  • Tumor growth inhibition (TGI) is calculated at the end of the study by comparing the tumor volumes in the treated groups to the control group.

Experimental_Workflow

Conclusion

This compound represents a significant advancement in the development of targeted therapies for prostate cancer. Its mechanism as a PROTAC degrader of the Androgen Receptor offers a powerful and potentially more durable approach to suppressing the AR signaling pathway compared to traditional inhibitors. The compelling preclinical data, demonstrating potent in vitro degradation and in vivo tumor growth inhibition, underscore its promise as a future therapeutic agent for patients with advanced prostate cancer.[1][2][4] Further clinical development is warranted to translate these promising preclinical findings into patient benefit.

References

ARD-2051: A Technical Whitepaper on its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARD-2051 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the androgen receptor (AR), a key driver of prostate cancer.[1][2][3][4][5] This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound. It includes detailed experimental protocols, quantitative data summaries, and visual representations of its molecular pathway and experimental workflows. The potent and selective degradation of the androgen receptor by this compound, coupled with its favorable pharmacokinetic profile, positions it as a promising therapeutic candidate for the treatment of advanced prostate cancer.[1][3][4][5]

Introduction: The Rationale for Androgen Receptor Degradation

The androgen receptor (AR) is a ligand-activated transcription factor that plays a critical role in the development and progression of prostate cancer.[1][6] Therapies targeting the AR signaling axis, such as androgen deprivation therapy and AR antagonists, are the standard of care for advanced prostate cancer. However, resistance to these therapies inevitably develops, often through mechanisms such as AR gene amplification, overexpression, and mutations that lead to constitutively active AR variants.[2][6]

Proteolysis Targeting Chimeras (PROTACs) represent a novel therapeutic modality that overcomes the limitations of traditional inhibitors.[7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7] This event-driven mechanism offers the potential for sustained target suppression at lower drug concentrations compared to traditional occupancy-driven inhibitors. This compound was developed as a potent and selective AR degrader with the aim of providing a more effective and durable therapeutic option for patients with advanced prostate cancer.[1][3][4]

Discovery and Optimization of this compound

This compound was discovered through a systematic drug discovery effort focused on identifying a potent and orally bioavailable AR PROTAC.[1] The design of this compound incorporates a high-affinity ligand for the androgen receptor, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[8] The chemical structure of this compound was optimized to enhance its potency, selectivity, and pharmacokinetic properties.[1]

Mechanism of Action

As a PROTAC, this compound's mechanism of action involves the formation of a ternary complex between the androgen receptor, this compound, and the CRBN E3 ligase.[9] This proximity induces the ubiquitination of the androgen receptor, marking it for degradation by the 26S proteasome.[7] The degradation of the androgen receptor leads to the downstream suppression of AR-regulated gene expression and inhibition of prostate cancer cell growth.[1][3]

Mechanism of Action of this compound cluster_0 Cellular Environment ARD2051 This compound Ternary_Complex Ternary Complex (AR-ARD-2051-CRBN) ARD2051->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Ubiquitination Ubiquitination of AR Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets AR for Degradation AR Degradation Proteasome->Degradation Downstream Suppression of AR-regulated genes Degradation->Downstream Inhibition Inhibition of Cancer Cell Growth Downstream->Inhibition Western Blot Workflow for AR Degradation cluster_1 Experimental Workflow A 1. Cell Culture & Treatment with this compound B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to Membrane C->D E 5. Antibody Incubation (Primary & Secondary) D->E F 6. Detection & Image Analysis E->F Androgen Receptor Signaling Pathway cluster_2 Signaling Cascade Androgen Androgen (e.g., Testosterone) AR_cytoplasm Androgen Receptor (AR) (Cytoplasm) Androgen->AR_cytoplasm Binds to AR_nucleus AR Dimer (Nucleus) AR_cytoplasm->AR_nucleus Translocates to Nucleus & Dimerizes Degradation_path AR Degradation AR_cytoplasm->Degradation_path ARE Androgen Response Element (ARE) AR_nucleus->ARE Binds to Transcription Gene Transcription ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation ARD_2051 This compound ARD_2051->AR_cytoplasm Induces Degradation of

References

ARD-2051: A Technical Guide to a Novel Androgen Receptor PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARD-2051 is a potent, selective, and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR). As a key driver in the progression of prostate cancer, the AR is a critical therapeutic target. This compound offers a novel therapeutic modality by hijacking the ubiquitin-proteasome system to eliminate the AR protein, thereby providing a potential treatment for advanced prostate cancer, including castration-resistant forms. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is a hetero-bifunctional molecule comprising a ligand that binds to the Androgen Receptor, a linker, and a ligand that recruits an E3 ubiquitin ligase.

PropertyValue
Chemical Formula C43H45ClN8O5
Molecular Weight 789.32 g/mol
CAS Number 2632305-17-8
SMILES String O=C(C1=C2C=CC(N3CC(N4CCN(C(C5=CC=C(C=C5)N6CCC7(CC6)CN(--INVALID-LINK--C)C8=CC(Cl)=C(C=C8)C#N)=O)CC4)C3)=C1)N(C2=O)C9C(NC(CC9)=O)=O
Appearance Solid
Solubility Soluble in DMSO

Mechanism of Action: Targeted Protein Degradation

This compound functions as a PROTAC, inducing the degradation of the Androgen Receptor through the ubiquitin-proteasome pathway. The proposed mechanism is as follows:

  • Ternary Complex Formation : this compound simultaneously binds to the Androgen Receptor (the target protein) and an E3 ubiquitin ligase (specifically Cereblon), forming a ternary complex.

  • Ubiquitination : The proximity induced by the ternary complex facilitates the E3 ligase-mediated transfer of ubiquitin molecules to the Androgen Receptor.

  • Proteasomal Degradation : The poly-ubiquitinated Androgen Receptor is then recognized and targeted for degradation by the 26S proteasome.

  • Recycling : this compound is released after inducing ubiquitination and can subsequently engage another Androgen Receptor and E3 ligase, acting catalytically to induce the degradation of multiple AR proteins.

Below is a diagram illustrating the signaling pathway of this compound-mediated AR degradation.

ARD_2051_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex ARD_2051 This compound Ternary_Complex This compound + AR + E3 Ligase ARD_2051->Ternary_Complex Binds AR Androgen Receptor (AR) AR->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (Cereblon) E3_Ligase->Ternary_Complex Binds Ternary_Complex->ARD_2051 Release & Recycling Ub_AR Poly-ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_AR->Proteasome Recognition Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degradation

This compound Mechanism of Action

In Vitro Efficacy

Androgen Receptor Degradation

The ability of this compound to induce the degradation of the Androgen Receptor was assessed in prostate cancer cell lines.[1][2]

Cell LineDC50 (nM)Dmax (%)
VCaP0.6>90
LNCaP0.6>90
Cell Viability Inhibition

The anti-proliferative effects of this compound were evaluated in prostate cancer cell lines.[1]

Cell LineIC50 (nM)
VCaP10.2
LNCaP12.8

In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in a VCaP xenograft mouse model.[1]

Dosage (mg/kg, oral)Tumor Growth Inhibition (TGI) (%)
3.7544
7.571
12.561
2580
30Effective inhibition reported

Experimental Protocols

Cell Culture
  • Cell Lines : LNCaP and VCaP human prostate cancer cell lines were obtained from the American Type Culture Collection (ATCC).

  • Culture Media :

    • LNCaP cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).

    • VCaP cells were cultured in DMEM with Glutamax supplemented with 10% FBS.

  • Culture Conditions : Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

Western Blotting for AR Degradation

This protocol outlines the general workflow for assessing AR degradation.

Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow A 1. Cell Treatment (LNCaP or VCaP cells treated with this compound) B 2. Cell Lysis (Protein extraction) A->B C 3. Protein Quantification (e.g., BCA assay) B->C D 4. SDS-PAGE (Protein separation by size) C->D E 5. Protein Transfer (to PVDF or nitrocellulose membrane) D->E F 6. Blocking (Prevent non-specific antibody binding) E->F G 7. Primary Antibody Incubation (Anti-AR antibody) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis (Quantify band intensity) I->J

Western Blot Workflow for AR Degradation
  • Cell Treatment : Plate LNCaP or VCaP cells and treat with varying concentrations of this compound for a specified duration (e.g., 24 hours).

  • Cell Lysis : Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine protein concentration using a BCA assay.

  • SDS-PAGE : Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer : Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane with a primary antibody against AR overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis : Quantify band intensities to determine the percentage of AR degradation relative to a vehicle control.

Cell Viability Assay

A WST-8 assay was utilized to determine the effect of this compound on cell viability.

  • Cell Seeding : Seed LNCaP or VCaP cells in 96-well plates.

  • Compound Treatment : Treat cells with a range of this compound concentrations in a charcoal-stripped medium, in the presence of 0.1 nM of the AR agonist R1881, for 4 days.

  • WST-8 Addition : Add WST-8 reagent to each well and incubate.

  • Absorbance Measurement : Measure the absorbance at the appropriate wavelength to determine cell viability.

  • IC50 Calculation : Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

In Vivo Xenograft Model
  • Animal Model : Male CB17 SCID mice were used for the study.

  • Tumor Implantation : VCaP cells were subcutaneously injected into the flanks of the mice.

  • Treatment : Once tumors reached a specified volume, mice were treated with this compound orally at various doses (3.75, 7.5, 12.5, 25, and 30 mg/kg) daily for 21 days.

  • Tumor Measurement : Tumor volume was measured regularly to assess tumor growth inhibition.

  • Pharmacodynamic Analysis : At the end of the study, tumor tissues were collected to analyze AR protein levels and the expression of AR-regulated genes.

Conclusion

This compound is a highly potent and orally active Androgen Receptor PROTAC degrader. Its ability to effectively induce AR degradation translates to significant anti-proliferative activity in vitro and robust anti-tumor efficacy in vivo. These characteristics position this compound as a promising candidate for further preclinical and clinical development for the treatment of advanced, castration-resistant prostate cancer. The detailed methodologies provided in this guide are intended to facilitate further research and evaluation of this novel therapeutic agent.

References

ARD-2051 Target Selectivity Profile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-2051 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Androgen Receptor (AR).[1][2][3] As a heterobifunctional molecule, this compound simultaneously binds to the Androgen Receptor and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[4] This technical guide provides a comprehensive overview of the target selectivity profile of this compound, detailing its potent on-target activity, its high degree of selectivity, and the experimental protocols used to characterize these properties.

Quantitative Selectivity and Potency Data

The following tables summarize the key quantitative data for this compound's activity and selectivity.

Table 1: In Vitro Degradation Potency of this compound [1][2][4]

Cell LineTarget ProteinDC₅₀ (nM)Dₘₐₓ (%)Assay Conditions
LNCaPAndrogen Receptor0.6>9024-hour treatment
VCaPAndrogen Receptor0.6>9024-hour treatment
  • DC₅₀: Half-maximal degradation concentration.

  • Dₘₐₓ: Maximum percentage of degradation.

Table 2: In Vitro Anti-proliferative Activity of this compound [4]

Cell LineIC₅₀ (nM)Assay Conditions
LNCaP12.84-day treatment
VCaP10.24-day treatment
  • IC₅₀: Half-maximal inhibitory concentration for cell growth.

Table 3: Proteomic Selectivity of this compound in VCaP Cells [1][4]

TreatmentConcentrationDurationNumber of Proteins QuantifiedProteins Significantly Degraded (besides AR)
This compound100 nM24 hours>5,700None
This compound1 µM24 hours>5,700None

Signaling Pathway and Mechanism of Action

This compound operates through the PROTAC mechanism to induce the degradation of the Androgen Receptor. The following diagram illustrates the key steps in this pathway.

ARD_2051_Mechanism Mechanism of Action of this compound ARD_2051 This compound AR Androgen Receptor (AR) ARD_2051->AR Binds to AR CRBN Cereblon (CRBN) E3 Ligase ARD_2051->CRBN Binds to CRBN Ternary_Complex Ternary Complex (AR-ARD-2051-CRBN) AR->Ternary_Complex CRBN->Ternary_Complex Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_AR Proteasome Proteasome Ub_AR->Proteasome Recruitment Degradation Degraded AR Peptides Proteasome->Degradation Degradation

Caption: Mechanism of this compound-mediated degradation of the Androgen Receptor.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Androgen Receptor Degradation Assay (Western Blot)

This protocol is used to determine the extent of Androgen Receptor degradation in prostate cancer cell lines following treatment with this compound.

1. Cell Culture and Treatment:

  • LNCaP and VCaP cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO₂ incubator.

  • Cells are seeded in 6-well plates and allowed to adhere for 24 hours.

  • The medium is then replaced with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.

  • Cells are incubated for 24 hours.

2. Protein Extraction:

  • After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).

  • Cells are lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • The cell lysates are collected and centrifuged to pellet cell debris.

  • The supernatant containing the total protein is collected.

3. Protein Quantification and Sample Preparation:

  • Protein concentration is determined using a BCA protein assay.

  • Equal amounts of protein from each sample are mixed with Laemmli sample buffer and boiled for 5-10 minutes.

4. Western Blotting:

  • Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is incubated overnight at 4°C with a primary antibody specific for the Androgen Receptor. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

  • The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Band intensities are quantified using densitometry software, and AR levels are normalized to the loading control.

Western_Blot_Workflow Western Blot Workflow for AR Degradation cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blotting Seeding Seed Cells Treatment Treat with this compound Seeding->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-AR) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection

Caption: Experimental workflow for Western Blot analysis of AR degradation.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation of prostate cancer cells.

1. Cell Seeding:

  • LNCaP and VCaP cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

2. Compound Treatment:

  • The following day, the culture medium is replaced with fresh medium containing a serial dilution of this compound or DMSO control.

3. Incubation:

  • The plates are incubated for 4 days at 37°C in a 5% CO₂ incubator.

4. Viability Assessment:

  • Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • The luminescence signal is read using a plate reader.

5. Data Analysis:

  • The results are expressed as a percentage of the viability of the vehicle-treated control cells.

  • The IC₅₀ value is calculated by fitting the data to a dose-response curve.

Global Proteomics Analysis for Selectivity Profiling

This experiment is performed to assess the selectivity of this compound on a proteome-wide scale.

1. Sample Preparation:

  • VCaP cells are treated with this compound (100 nM and 1 µM) or a control compound for 24 hours.

  • Cells are harvested, and proteins are extracted and quantified.

2. Protein Digestion and TMT Labeling:

  • Proteins are reduced, alkylated, and digested into peptides using trypsin.

  • The resulting peptides from each condition are labeled with tandem mass tags (TMT) for multiplexed quantitative analysis.

3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • The labeled peptides are combined, fractionated by high-pH reversed-phase chromatography, and then analyzed by LC-MS/MS.

4. Data Analysis:

  • The raw mass spectrometry data is processed using a proteomics analysis software (e.g., Proteome Discoverer).

  • Peptides and proteins are identified by searching against a human protein database.

  • The relative abundance of each protein across the different treatment conditions is determined based on the TMT reporter ion intensities.

  • Statistical analysis is performed to identify proteins that are significantly up- or downregulated upon treatment with this compound.

Proteomics_Workflow Proteomics Workflow for Selectivity Profiling Cell_Treatment VCaP Cell Treatment (this compound vs. Control) Protein_Extraction Protein Extraction & Digestion Cell_Treatment->Protein_Extraction TMT_Labeling TMT Labeling Protein_Extraction->TMT_Labeling LC_MS LC-MS/MS Analysis TMT_Labeling->LC_MS Data_Analysis Data Analysis & Protein Quantification LC_MS->Data_Analysis

Caption: Workflow for global proteomics-based selectivity analysis.

Conclusion

This compound is a highly potent and selective degrader of the Androgen Receptor. The data presented in this guide demonstrate its picomolar to low nanomolar efficacy in degrading AR and inhibiting the growth of AR-dependent prostate cancer cell lines.[1][2][4] Furthermore, proteomic profiling confirms the exceptional selectivity of this compound, with no significant off-target degradation observed among over 5,700 other proteins.[1][4] These findings underscore the potential of this compound as a promising therapeutic agent for the treatment of prostate cancer.

References

ARD-2051: A Technical Guide to a Potent Androgen Receptor PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARD-2051 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Androgen Receptor (AR). As a heterobifunctional molecule, this compound engages the Cereblon (CRBN) E3 ubiquitin ligase and the Androgen Receptor simultaneously, leading to the ubiquitination and subsequent proteasomal degradation of AR. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its evaluation.

Introduction to this compound

This compound has emerged as a promising therapeutic agent for the treatment of prostate cancer.[1][2] By hijacking the cell's natural protein disposal system, this compound offers a novel approach to target the Androgen Receptor, a key driver of prostate cancer progression. Structurally, this compound consists of a ligand that binds to the Androgen Receptor, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon.[3] This trimolecular complex formation facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the Androgen Receptor, marking it for degradation by the 26S proteasome.[4]

Mechanism of Action

The primary mechanism of action of this compound is the induced degradation of the Androgen Receptor. This process can be visualized as a catalytic cycle where this compound brings the AR in proximity to the CRBN E3 ligase, leading to AR ubiquitination and degradation, after which this compound can engage another AR molecule.

ARD-2051_Mechanism_of_Action cluster_0 Cellular Environment ARD2051 This compound TernaryComplex Ternary Complex (AR-ARD-2051-CRBN) ARD2051->TernaryComplex Binds AR Androgen Receptor (AR) AR->TernaryComplex CRBN Cereblon (CRBN) E3 Ligase CRBN->TernaryComplex TernaryComplex->ARD2051 Release & Recycle Ub_AR Poly-ubiquitinated AR TernaryComplex->Ub_AR Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome Ub_AR->Proteasome Recognition Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degradation

Figure 1: Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines
Cell LineParameterValue (nM)Notes
LNCaPDC500.650% degradation concentration after 24 hours.
VCaPDC500.650% degradation concentration after 24 hours.
LNCaPDmax>90%Maximum degradation observed.[1][5]
VCaPDmax>90%Maximum degradation observed.[1][5]
LNCaPIC5012.850% growth inhibition after 4 days.
VCaPIC5010.250% growth inhibition after 4 days.
Table 2: In Vivo Efficacy of this compound in VCaP Xenograft Mouse Model
Dose (mg/kg)AdministrationTreatment DurationTumor Growth Inhibition (TGI)
3.75Oral, daily21 days44%
7.5Oral, daily21 days71%
12.5Oral, daily21 days61%
25Oral, daily21 days80%

Data compiled from MedChemExpress.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture

LNCaP and VCaP Cell Lines:

  • LNCaP and VCaP human prostate cancer cell lines can be purchased from the American Type Culture Collection (ATCC).[7]

  • LNCaP cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[7][8]

  • VCaP cells are cultured in DMEM with Glutamax, supplemented with 10% FBS and 1% penicillin-streptomycin.[7] For improved adherence, culture flasks can be coated with Matrigel.[9][10]

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.[8]

Western Blot for Androgen Receptor Degradation

This protocol outlines the procedure to assess the degradation of the Androgen Receptor upon treatment with this compound.

Western_Blot_Workflow start Start: Seed LNCaP or VCaP cells treatment Treat cells with this compound (various concentrations and time points) start->treatment lysis Lyse cells and extract protein treatment->lysis quantification Quantify protein concentration (e.g., BCA assay) lysis->quantification sds_page Separate proteins by SDS-PAGE quantification->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block membrane with 5% non-fat milk or BSA transfer->blocking primary_ab Incubate with primary antibody (anti-AR) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using ECL substrate secondary_ab->detection analysis Analyze band intensity to determine AR degradation detection->analysis end End analysis->end

Figure 2: Western Blot Experimental Workflow.

Detailed Steps:

  • Cell Treatment: Seed LNCaP or VCaP cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).[11]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.[12]

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the Androgen Receptor overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[12] The intensity of the bands is quantified to determine the extent of AR degradation relative to a loading control (e.g., GAPDH or β-actin).

Cell Viability Assay (WST-8)

This assay is used to determine the effect of this compound on the proliferation of prostate cancer cells.

Protocol Overview:

  • Cell Seeding: Seed LNCaP or VCaP cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[13]

  • Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 4 days).

  • WST-8 Addition: Add 10 µL of WST-8 solution to each well and incubate for 1-4 hours at 37°C.[13]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[1] The absorbance is proportional to the number of viable cells.

Quantitative Real-Time PCR (qPCR) for KLK3 Gene Expression

This protocol is used to measure the effect of this compound on the expression of the AR-regulated gene, KLK3 (also known as PSA).[6]

qPCR_Workflow start Start: Treat cells with this compound rna_extraction Extract total RNA start->rna_extraction cdna_synthesis Synthesize cDNA using reverse transcriptase rna_extraction->cdna_synthesis qpcr_setup Set up qPCR reaction with SYBR Green and primers for KLK3 and a reference gene (e.g., GAPDH) cdna_synthesis->qpcr_setup qpcr_run Run qPCR qpcr_setup->qpcr_run data_analysis Analyze data using the ΔΔCt method to determine relative gene expression qpcr_run->data_analysis end End data_analysis->end

Figure 3: qPCR Experimental Workflow.

Detailed Steps:

  • RNA Extraction: Following treatment with this compound, extract total RNA from the cells using a suitable kit.[14][15]

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.[16]

  • qPCR: Perform real-time PCR using SYBR Green master mix and primers specific for KLK3 and a housekeeping gene (e.g., GAPDH) for normalization.[14][17]

  • Data Analysis: Analyze the results using the comparative CT (ΔΔCT) method to determine the relative fold change in KLK3 expression.[15]

In Vivo Xenograft Studies

These studies are crucial for evaluating the anti-tumor efficacy of this compound in a living organism.

General Protocol:

  • Animal Model: Use immunodeficient mice (e.g., male CB17 SCID mice).[7]

  • Tumor Cell Implantation: Subcutaneously inject VCaP cells (e.g., 5 x 106 cells suspended in Matrigel) into the flank of each mouse.[7]

  • Tumor Growth and Treatment: Allow tumors to reach a palpable size (e.g., 100-200 mm3). Randomize mice into vehicle control and treatment groups. Administer this compound orally at the desired doses and schedule.[18][19]

  • Monitoring: Monitor tumor volume and body weight regularly. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for AR levels).[18][19]

Conclusion

This compound is a highly potent, orally bioavailable PROTAC degrader of the Androgen Receptor. Its ability to efficiently induce AR degradation translates to significant anti-proliferative activity in prostate cancer cells and robust anti-tumor efficacy in vivo. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug developers working with this compound and other targeted protein degraders.

References

ARD-2051: A Technical Deep Dive into a Novel Androgen Receptor Degrader for Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ARD-2051 is emerging as a significant compound in the landscape of prostate cancer therapeutics. As a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC), it offers a novel mechanism of action by inducing the degradation of the Androgen Receptor (AR), a key driver of prostate cancer progression. This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with this compound research.

Core Mechanism of Action: PROTAC-mediated AR Degradation

This compound functions as a bifunctional molecule. It simultaneously binds to the Androgen Receptor and an E3 ubiquitin ligase, specifically Cereblon (CRBN). This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome. This targeted protein degradation approach differs from traditional inhibitors that merely block the receptor's function.

cluster_cell Prostate Cancer Cell ARD2051 This compound AR Androgen Receptor (AR) ARD2051->AR Binds CRBN Cereblon (CRBN) E3 Ligase ARD2051->CRBN Binds Proteasome Proteasome AR->Proteasome Targeted for Degradation CRBN->AR Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Degrades Ub Ubiquitin

Caption: Mechanism of Action of this compound.

In Vitro Efficacy

This compound has demonstrated potent and efficient degradation of the Androgen Receptor in prostate cancer cell lines, leading to the suppression of AR-regulated genes and inhibition of cancer cell growth.

ParameterLNCaP CellsVCaP CellsReference
DC₅₀ (AR Degradation) 0.6 nM0.6 nM[1][2][3][4][5][6][7]
Dₘₐₓ (AR Degradation) >90% (92%)>90% (97%)[1][2][3]
IC₅₀ (Cell Growth) 12.8 nM10.2 nM[3]

In Vivo Efficacy and Pharmacokinetics

Preclinical studies in animal models have shown that this compound is orally bioavailable and effectively inhibits tumor growth.

Animal ModelDosingOutcomeReference
VCaP Xenograft Mice3.75 mg/kg, p.o., daily, 21 days44% Tumor Growth Inhibition (TGI)[3]
VCaP Xenograft Mice7.5 mg/kg, p.o., daily, 21 days71% Tumor Growth Inhibition (TGI)[3]
VCaP Xenograft Mice12.5 mg/kg, p.o., daily, 21 days61% Tumor Growth Inhibition (TGI)[3]
VCaP Xenograft Mice25 mg/kg, p.o., daily, 21 days80% Tumor Growth Inhibition (TGI)[3]

Pharmacokinetic studies have been conducted in mice, rats, and dogs, demonstrating good oral bioavailability.[1][2][4][5][6]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of these findings.

Cell Lines and Culture
  • Cell Lines: LNCaP and VCaP human prostate cancer cell lines.

  • Culture Conditions: Specific media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, maintained in a humidified incubator at 37°C with 5% CO₂.

Western Blotting for AR Degradation

This protocol is designed to quantify the levels of Androgen Receptor protein in cell lysates following treatment with this compound.

cluster_workflow Western Blotting Workflow A 1. Cell Treatment: Prostate cancer cells treated with this compound or vehicle. B 2. Cell Lysis: Cells are lysed to extract proteins. A->B C 3. Protein Quantification: Bradford or BCA assay. B->C D 4. SDS-PAGE: Proteins separated by size. C->D E 5. Protein Transfer: Proteins transferred to a PVDF or nitrocellulose membrane. D->E F 6. Blocking: Membrane blocked to prevent non-specific antibody binding. E->F G 7. Primary Antibody Incubation: Incubate with anti-AR antibody. F->G H 8. Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody. G->H I 9. Detection: Chemiluminescent substrate added and signal detected. H->I J 10. Analysis: Quantify band intensity to determine AR protein levels. I->J

Caption: Western Blotting Experimental Workflow.

Cell Viability Assay

To determine the effect of this compound on cell proliferation, a standard assay such as MTT or CellTiter-Glo® is employed.

  • Cell Seeding: Plate LNCaP or VCaP cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 4 days).[3]

  • Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well.

  • Measurement: Measure the absorbance or luminescence according to the manufacturer's protocol.

  • Analysis: Calculate the IC₅₀ value, which is the concentration of the drug that inhibits cell growth by 50%.

In Vivo Xenograft Studies

These studies assess the anti-tumor activity of this compound in a living organism.

  • Cell Implantation: Subcutaneously implant VCaP cells into immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a palpable size.

  • Randomization: Randomize mice into vehicle control and this compound treatment groups.

  • Treatment: Administer this compound orally at various doses daily for a specified period (e.g., 21 days).[3]

  • Monitoring: Monitor tumor volume and body weight regularly.[3]

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for AR levels).

  • Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the control.

Gene Expression Analysis

To confirm the downstream effects of AR degradation, the expression of AR-regulated genes is measured.

  • Cell Treatment: Treat LNCaP or VCaP cells with this compound.

  • RNA Extraction: Isolate total RNA from the cells.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for AR-regulated genes (e.g., KLK3, which encodes for PSA).[3]

  • Analysis: Normalize the expression of the target genes to a housekeeping gene and compare the expression levels between treated and untreated cells. This compound has been shown to dose-dependently suppress the expression of the AR-regulated gene KLK3 in both LNCaP and VCaP cells.[3]

Selectivity Profiling

To assess the specificity of this compound, proteomic studies can be conducted. In VCaP cells, treatment with this compound selectively degraded the AR protein with no significant effect on over 5,700 other proteins.[3]

cluster_logic This compound Therapeutic Rationale A Prostate Cancer (AR-Driven) B This compound Administration (Oral) C Targeted AR Degradation B->C D Suppression of AR-Regulated Genes C->D E Inhibition of Tumor Cell Growth D->E F Tumor Regression E->F

References

Preclinical Profile of ARD-2051: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-2051 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the androgen receptor (AR).[1][2][3][4] In preclinical studies, this compound has demonstrated high potency in degrading AR, suppressing AR-regulated gene expression, and inhibiting the growth of prostate cancer cells.[1][2][3][4] This technical guide provides a comprehensive overview of the preclinical data for this compound, including detailed experimental protocols and a summary of key quantitative findings.

Mechanism of Action

This compound functions as a PROTAC, a bifunctional molecule that co-opts the cell's natural protein disposal system to eliminate target proteins. This compound is composed of a ligand that binds to the androgen receptor and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome. This targeted degradation of the AR effectively shuts down androgen signaling, a key driver of prostate cancer growth.

cluster_0 This compound Action cluster_1 Cellular Machinery ARD2051 This compound AR Androgen Receptor (AR) ARD2051->AR Binds CRBN Cereblon (CRBN) E3 Ligase ARD2051->CRBN Recruits TernaryComplex Ternary Complex (AR-ARD2051-CRBN) AR->TernaryComplex CRBN->TernaryComplex Ub Ubiquitin Ub->TernaryComplex Ubiquitination Proteasome Proteasome Degradation AR Degradation Proteasome->Degradation Ub_AR Ubiquitinated AR TernaryComplex->Ub_AR Ub_AR->Proteasome Targeting

Caption: Mechanism of action of this compound as a PROTAC.

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines
Cell LineDC50 (nM)Dmax (%)IC50 (nM)
LNCaP0.6>9013
VCaP0.6>9010
  • DC50: Concentration required for 50% maximal degradation of the target protein.

  • Dmax: Maximum percentage of protein degradation achieved.

  • IC50: Concentration required for 50% inhibition of cell growth.

Data sourced from multiple studies.[1][2][5]

Table 2: In Vivo Antitumor Activity of this compound in VCaP Xenograft Model
Dose (mg/kg)Tumor Growth Inhibition (%)
3.7544
7.571
15Not Reported
30Not Reported

Data represents tumor growth inhibition in a VCaP xenograft mouse model.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Cell Lines and Cell Culture
  • Cell Lines: LNCaP and VCaP human prostate cancer cell lines were utilized.

  • Culture Media:

    • LNCaP cells: RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS).

    • VCaP cells: DMEM with Glutamax supplemented with 10% FBS.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for AR Degradation
  • Cell Treatment: Cells were seeded in appropriate culture plates and allowed to adhere. They were then treated with varying concentrations of this compound or vehicle control (DMSO) for the indicated times.

  • Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against AR and a loading control (e.g., GAPDH) overnight at 4°C. After washing, the membrane was incubated with a corresponding HRP-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

start Start cell_culture Cell Culture (LNCaP or VCaP) start->cell_culture treatment Treatment with This compound or DMSO cell_culture->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Transfer (PVDF membrane) sds_page->transfer blocking Blocking (5% non-fat milk) transfer->blocking primary_ab Primary Antibody (anti-AR, anti-GAPDH) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end End detection->end

Caption: Western blotting experimental workflow.

Cell Viability Assay (IC50 Determination)
  • Cell Seeding: Cells were seeded in 96-well plates at a predetermined density.

  • Treatment: After 24 hours, cells were treated with a serial dilution of this compound for a specified duration (e.g., 5 days).

  • Viability Assessment: Cell viability was assessed using a commercial assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Data Analysis: The luminescence signal was measured using a plate reader. The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using graphing software.

In Vivo Xenograft Studies
  • Animal Model: Male immunodeficient mice (e.g., SCID or nude mice) were used.

  • Tumor Implantation: VCaP cells were suspended in a suitable matrix (e.g., Matrigel) and injected subcutaneously into the flanks of the mice.

  • Tumor Growth Monitoring: Tumor volume was measured regularly using calipers.

  • Drug Administration: Once tumors reached a certain volume, mice were randomized into treatment and control groups. This compound was administered orally at the specified doses and schedule. The vehicle control group received the formulation without the drug.

  • Efficacy Evaluation: Tumor growth was monitored throughout the study. At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated based on the difference in tumor volume between the treated and control groups.

  • Toxicity Assessment: Animal body weight and general health were monitored throughout the study to assess for any signs of toxicity.

start Start implantation Subcutaneous Implantation of VCaP Cells in Mice start->implantation tumor_growth Tumor Growth to Predetermined Size implantation->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment Oral Administration of This compound or Vehicle randomization->treatment monitoring Monitor Tumor Volume & Animal Health treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision, Weighing, and Analysis endpoint->analysis end End analysis->end

Caption: In vivo xenograft study workflow.

Conclusion

The preclinical data for this compound strongly support its development as a potent and orally bioavailable AR degrader for the treatment of prostate cancer. Its ability to efficiently degrade the androgen receptor translates to significant antitumor activity in both in vitro and in vivo models. The detailed experimental protocols provided herein offer a comprehensive resource for researchers in the field of oncology and drug development. Further clinical investigation of this compound is warranted to evaluate its safety and efficacy in patients with advanced prostate cancer.

References

ARD-2051: A Deep Dive into its Mechanism of Action on Androgen Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ARD-2051 has emerged as a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Androgen Receptor (AR), a critical driver in the progression of prostate cancer. This technical guide synthesizes the available preclinical data to provide an in-depth understanding of this compound's mechanism of action, its efficacy in preclinical models, and the experimental methodologies used to characterize its activity.

Core Mechanism: Hijacking the Ubiquitin-Proteasome System

This compound operates as a heterobifunctional molecule. It consists of a ligand that binds to the Androgen Receptor, connected via a linker to a ligand that recruits an E3 ubiquitin ligase, specifically Cereblon (CRBN). This tripartite complex formation brings the AR in close proximity to the E3 ligase, leading to the ubiquitination of the AR. The polyubiquitinated AR is then recognized and targeted for degradation by the proteasome, resulting in the elimination of the AR protein from the cancer cell.[1][2] This targeted degradation of the AR effectively shuts down its signaling pathway, which is crucial for the growth and survival of prostate cancer cells.

Below is a diagram illustrating the mechanism of action of this compound.

ARD_2051_Mechanism cluster_cell Prostate Cancer Cell cluster_ternary Ternary Complex Formation cluster_nucleus Nucleus ARD2051 This compound AR Androgen Receptor (AR) ARD2051->AR Binds CRBN Cereblon (CRBN) E3 Ligase Complex ARD2051->CRBN AR_dimer AR Dimer ARD2051->AR_dimer Degrades Proteasome Proteasome AR->Proteasome Targeted for Degradation CRBN->AR Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degrades Ub Ubiquitin Ub->CRBN Gene_Expression Gene Expression (e.g., KLK3) Degraded_AR->Gene_Expression Inhibition of Downstream Signaling Ternary_Complex AR-ARD2051-CRBN ARE Androgen Response Element (ARE) ARE->Gene_Expression Promotes AR_dimer->ARE Binds Androgen Androgen Androgen->AR_dimer Activates & Dimerizes

Caption: Mechanism of this compound-mediated Androgen Receptor degradation.

Quantitative Efficacy Data

This compound has demonstrated potent and effective degradation of the Androgen Receptor in preclinical studies, leading to the suppression of AR-regulated gene expression and inhibition of cancer cell growth.[1][3][4][5][6][7][8]

In Vitro Efficacy

The in vitro activity of this compound was evaluated in androgen-sensitive prostate cancer cell lines, LNCaP and VCaP.

ParameterLNCaP CellsVCaP CellsReference
AR Degradation (DC50) 0.6 nM0.6 nM[1][2][9]
Maximal AR Degradation (Dmax) >90% (92%)>90% (97%)[1][2][9]
Cell Growth Inhibition (IC50) 12.8 nM10.2 nM[2]
In Vivo Efficacy

The anti-tumor activity of this compound was assessed in a VCaP xenograft mouse model.

DoseTumor Growth Inhibition (TGI)Reference
3.75 mg/kg (p.o., daily)44%[2]
7.5 mg/kg (p.o., daily)71%[2]
12.5 mg/kg (p.o., daily)61%[2]
25 mg/kg (p.o., daily)80%[2]

Oral administration of this compound was well-tolerated, with no significant changes in body weight observed in the treated mice.[2] A single oral dose of this compound was also shown to significantly reduce AR protein levels and suppress the expression of AR-regulated genes in VCaP tumor tissue.[1][3][4]

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting research institutions, this section outlines the general methodologies employed in the characterization of this compound.

Cell Lines and Culture
  • Cell Lines: LNCaP and VCaP human prostate cancer cell lines were utilized. These cell lines are well-established models for studying AR signaling in prostate cancer.

  • Culture Conditions: Cells were maintained in appropriate growth media supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

Western Blotting for AR Degradation

This assay is fundamental to quantifying the degradation of the AR protein.

Western_Blot_Workflow A Prostate Cancer Cells (LNCaP or VCaP) B Treat with this compound (various concentrations) A->B C Cell Lysis B->C D Protein Quantification (e.g., BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer to Membrane E->F G Blocking F->G H Primary Antibody Incubation (Anti-AR) G->H I Secondary Antibody Incubation (HRP-conjugated) H->I J Chemiluminescent Detection I->J K Imaging and Densitometry J->K

Caption: General workflow for Western Blot analysis of AR degradation.

  • Treatment: Cells were treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

  • Lysis: Cells were harvested and lysed to extract total protein.

  • Quantification: The total protein concentration in each lysate was determined to ensure equal loading.

  • Electrophoresis: Equal amounts of protein were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Proteins were transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane was blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane was incubated with a primary antibody specific for the Androgen Receptor, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal was visualized using a chemiluminescent substrate and captured with an imaging system. Densitometry was used to quantify the intensity of the AR band relative to a loading control (e.g., β-actin or GAPDH).

Cell Viability Assays

These assays are used to determine the effect of this compound on cancer cell proliferation.

  • Seeding: Cells were seeded in multi-well plates and allowed to adhere overnight.

  • Treatment: Cells were treated with a range of concentrations of this compound for an extended period (e.g., 4 days).

  • Quantification: Cell viability was assessed using a commercially available assay, such as one based on the measurement of ATP content (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTT or WST-1).

  • Analysis: The results were used to calculate the half-maximal inhibitory concentration (IC50).

Gene Expression Analysis (RT-qPCR)

This technique is employed to measure the expression levels of AR-regulated genes, such as KLK3 (prostate-specific antigen, PSA).[2]

qPCR_Workflow A Prostate Cancer Cells Treated with this compound B RNA Extraction A->B C Reverse Transcription (RNA to cDNA) B->C D Quantitative PCR (qPCR) with primers for AR-target genes C->D E Data Analysis (Relative Quantification) D->E

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell Culture of ARD-2051

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARD-2051 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR), a key driver in the progression of prostate cancer.[1][2][3][4][5][6] This document provides detailed protocols for the in vitro evaluation of this compound using relevant prostate cancer cell lines. The included methodologies cover cell culture maintenance, assessment of AR protein degradation, and analysis of cell proliferation, providing a comprehensive guide for preclinical research and drug development.

Introduction

The Androgen Receptor (AR) signaling pathway is a critical therapeutic target in prostate cancer. While various antagonists have been developed, resistance mechanisms often limit their long-term efficacy. This compound represents a novel therapeutic modality that hijacks the cell's natural protein disposal system to specifically eliminate the AR protein. As a PROTAC, this compound is a heterobifunctional molecule that simultaneously binds to the AR and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR. In vitro studies have demonstrated that this compound potently and effectively induces AR degradation in prostate cancer cell lines, suppresses AR-regulated gene expression, and inhibits cancer cell growth.[1][2][3] These application notes provide standardized protocols to reliably assess the in vitro activity of this compound.

Quantitative Data Summary

The following table summarizes the key in vitro performance metrics of this compound in the LNCaP and VCaP human prostate cancer cell lines.

ParameterLNCaP CellsVCaP CellsReference
DC₅₀ (AR Degradation) 0.6 nM0.6 nM[1][2]
Dₘₐₓ (AR Degradation) >90%>90%[1][2]
IC₅₀ (Cell Growth Inhibition) 12.8 nM (4-day treatment)10.2 nM (4-day treatment)

Signaling Pathway and Mechanism of Action

This compound functions by inducing the degradation of the Androgen Receptor through the ubiquitin-proteasome system. The diagram below illustrates this mechanism.

ARD_2051_Mechanism Mechanism of Action of this compound cluster_0 Cellular Environment cluster_1 Ternary Complex Formation ARD_2051 This compound AR Androgen Receptor (AR) ARD_2051->AR Binds E3_Ligase E3 Ubiquitin Ligase ARD_2051->E3_Ligase Recruits Proteasome Proteasome AR->Proteasome Targeted for Degradation E3_Ligase->AR Ubiquitination Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degrades Ub Ubiquitin

Caption: Mechanism of this compound-mediated AR degradation.

Experimental Protocols

Cell Line Maintenance

a. LNCaP Clone FGC (ATCC® CRL-1740™)

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing:

    • LNCaP cells are weakly adherent and grow in colonies. Do not allow cells to become overly confluent.

    • Aspirate the culture medium.

    • Rinse the cell layer with a 0.25% Trypsin-EDTA solution.

    • Add 1-2 mL of Trypsin-EDTA to the flask and incubate for 3-12 minutes at 37°C until cells detach. Avoid agitation.[1]

    • Neutralize the trypsin with 4 volumes of complete growth medium.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.

    • Seed new flasks at a recommended split ratio of 1:2 to 1:4.

b. VCaP (ATCC® CRL-2876™)

  • Culture Medium: DMEM supplemented with 10% FBS. For improved adherence, flasks can be coated with Matrigel.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing:

    • VCaP cells grow slowly and are delicate. Handle with care.

    • Aspirate and save a portion of the conditioned medium to add to the new culture.

    • Rinse with PBS.

    • Add Trypsin-EDTA and incubate at 37°C until cells detach.

    • Neutralize with complete growth medium.

    • Centrifuge gently (e.g., 200 x g for 5 minutes).

    • Resuspend the cell pellet in a mixture of fresh and conditioned medium (e.g., 9:1 ratio).

    • Split cells at a ratio of 1:2 or 1:3.[7]

This compound Stock Solution Preparation
  • Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C or -80°C.

  • For experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).

Androgen Receptor Degradation Assay (Western Blot)

This protocol outlines the steps to determine the DC₅₀ and Dₘₐₓ of this compound.

Western_Blot_Workflow Western Blot Workflow for AR Degradation A 1. Cell Seeding (e.g., 6-well plates) B 2. Cell Treatment (Varying [this compound], 24h) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (PVDF Membrane) E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (Anti-AR, Anti-Actin/GAPDH) G->H I 9. Secondary Antibody Incubation H->I J 10. Chemiluminescent Detection I->J K 11. Data Analysis (Densitometry) J->K

Caption: Experimental workflow for assessing AR degradation.

Methodology:

  • Cell Seeding: Plate LNCaP or VCaP cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.

  • Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 1000 nM) and a vehicle control (DMSO) for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the Androgen Receptor overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the AR band intensity to the loading control. Calculate the percentage of AR degradation relative to the vehicle control for each this compound concentration to determine the DC₅₀ and Dₘₐₓ values.

Cell Proliferation/Viability Assay

This protocol is for determining the IC₅₀ of this compound.

a. MTT Assay

  • Cell Seeding: Seed LNCaP or VCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Treatment: After 24 hours, treat the cells with a serial dilution of this compound and a vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 4 days).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control for each concentration of this compound. Plot the results and determine the IC₅₀ value using non-linear regression analysis.

b. CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate for the desired duration (e.g., 4 days).

  • Assay Procedure:

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value as described for the MTT assay.

Troubleshooting

  • Low Protein Yield: Ensure complete cell lysis and accurate protein quantification.

  • High Background in Western Blots: Optimize blocking conditions and antibody concentrations. Ensure adequate washing steps.

  • Variability in Cell Viability Assays: Ensure uniform cell seeding, proper mixing of reagents, and accurate pipetting. Use outer wells for media blanks to minimize edge effects.

  • Poor Cell Attachment (especially VCaP): Use Matrigel-coated flasks and handle cells gently. Avoid over-trypsinization.

Conclusion

The protocols detailed in these application notes provide a robust framework for the in vitro characterization of this compound. By following these standardized methods, researchers can obtain reliable and reproducible data on the dose-dependent degradation of the Androgen Receptor and the resulting inhibition of prostate cancer cell proliferation. These assays are fundamental for the continued preclinical development of this compound and other AR-targeting PROTACs.

References

ARD-2051 Treatment of LNCaP Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-2051 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR). In the context of prostate cancer, where AR signaling is a key driver of tumor growth and progression, this compound presents a promising therapeutic strategy. These application notes provide a comprehensive overview of the effects of this compound on the androgen-sensitive human prostate adenocarcinoma cell line, LNCaP. Detailed protocols for key experimental assays are included to facilitate the study of this compound's mechanism of action and efficacy.

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound in LNCaP cells.

ParameterCell LineValueTreatment ConditionsReference
DC₅₀ (Degradation Concentration 50%) LNCaP0.6 nM24 hours[1][2][3]
Dₘₐₓ (Maximum Degradation) LNCaP92%24 hours[1]
IC₅₀ (Inhibitory Concentration 50%) LNCaP12.8 nM4 days[1]

Table 1: In Vitro Efficacy of this compound in LNCaP Cells

Mechanism of Action: Androgen Receptor Degradation

This compound functions as a PROTAC, a bifunctional molecule that simultaneously binds to the Androgen Receptor and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome. This targeted protein degradation leads to the suppression of AR-regulated gene expression and inhibition of cancer cell growth. The mechanism is confirmed to be dependent on the proteasome, as its inhibition blocks AR degradation.[1]

ARD_2051_Mechanism cluster_cell Cell Cytoplasm cluster_ternary Ternary Complex Formation cluster_nucleus Nucleus ARD2051 This compound AR Androgen Receptor (AR) ARD2051->AR Binds to AR E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) ARD2051->E3_Ligase Recruits E3 Ligase Ub_AR Poly-ubiquitinated AR AR->Ub_AR AR_regulated_genes AR-Regulated Genes (e.g., KLK3/PSA) Ub Ubiquitin (Ub) Ub->Ub_AR Ubiquitination Proteasome Proteasome Ub_AR->Proteasome Targeted for Degradation Inhibition Suppression of Gene Expression Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Inhibition->AR_regulated_genes

Mechanism of this compound induced AR degradation.

Experimental Protocols

Cell Culture

LNCaP cells should be cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂. For experiments investigating androgen-dependent effects, cells can be cultured in medium containing charcoal-stripped FBS to deplete endogenous androgens.

Cell Viability Assay (MTT Assay)

This protocol is for determining the dose-dependent effect of this compound on LNCaP cell viability.

Materials:

  • LNCaP cells

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plate for the desired time period (e.g., 4 days).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Workflow A Seed LNCaP cells in 96-well plate B Adherence (Overnight) A->B C Treat with this compound (and vehicle control) B->C D Incubate (e.g., 4 days) C->D E Add MTT solution D->E F Incubate (3-4 hours) E->F G Dissolve formazan crystals in DMSO F->G H Measure absorbance at 570 nm G->H I Calculate cell viability H->I

Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to assess the induction of apoptosis in LNCaP cells following treatment with this compound.

Materials:

  • LNCaP cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed LNCaP cells in 6-well plates and allow them to adhere.

  • Treat cells with the desired concentrations of this compound for the specified time.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Apoptosis_Workflow A Seed and treat LNCaP cells with this compound B Harvest cells A->B C Wash with cold PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC and PI D->E F Incubate (15 min, dark) E->F G Add Binding Buffer F->G H Analyze by flow cytometry G->H

Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on the cell cycle distribution of LNCaP cells.

Materials:

  • LNCaP cells

  • This compound

  • 6-well plates

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed LNCaP cells in 6-well plates and allow them to adhere.

  • Treat cells with the desired concentrations of this compound for the specified time.

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Western Blotting for AR Degradation

This protocol is to confirm the degradation of the Androgen Receptor protein.

Materials:

  • LNCaP cells

  • This compound

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody (anti-AR)

  • Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Treat LNCaP cells with this compound for the desired time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer and determine protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Probe for a loading control to ensure equal protein loading.

Expected Outcomes

Treatment of LNCaP cells with this compound is expected to result in a dose- and time-dependent degradation of the Androgen Receptor. This will lead to a reduction in the expression of AR target genes, such as Prostate-Specific Antigen (PSA, encoded by the KLK3 gene). Consequently, a decrease in cell viability and proliferation, along with potential induction of apoptosis and/or cell cycle arrest, is anticipated. These application notes and protocols provide a framework for the systematic investigation of this compound's effects in LNCaP cells, contributing to the preclinical assessment of this promising therapeutic agent.

References

Application Notes and Protocols for the ARD-2051 VCaP Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the establishment and utilization of the VCaP human prostate cancer xenograft model for evaluating the in vivo efficacy of ARD-2051, a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR). VCaP cells, derived from a vertebral metastasis of castration-resistant prostate cancer, endogenously express wild-type AR and are relevant for studying advanced prostate cancer. This protocol outlines the procedures for VCaP cell culture, the establishment of subcutaneous xenografts in immunodeficient mice, the administration of this compound, and the subsequent monitoring of tumor growth and potential toxicities. Additionally, quantitative data on the efficacy of this compound in this model are presented in tabular format, and the underlying signaling pathway is visualized.

Introduction

The androgen receptor is a critical driver of prostate cancer progression. While various anti-androgen therapies exist, resistance mechanisms often emerge, necessitating the development of novel therapeutic strategies. This compound is a PROTAC that functions by inducing the ubiquitination and subsequent proteasomal degradation of the AR protein. The VCaP xenograft model serves as a valuable preclinical tool to assess the anti-tumor activity of AR-targeting agents like this compound in an in vivo setting. This model is particularly relevant as VCaP cells exhibit features of advanced, castration-resistant prostate cancer.

Data Presentation

Table 1: In Vivo Efficacy of this compound in the VCaP Xenograft Model
Dosage (mg/kg, oral, daily)Treatment Duration (days)Tumor Growth Inhibition (%)Notes
3.752144No significant signs of toxicity or weight loss observed.[1]
7.52171No significant signs of toxicity or weight loss observed.[1]
12.52161A single oral dose of 12.5 mg/kg strongly reduces AR protein and suppresses AR-regulated gene expression in VCaP xenograft tumor tissue.[1]
252180No significant signs of toxicity or weight loss observed.[1]
Table 2: Pharmacokinetic Parameters of this compound in SCID Mice
Time Point (hours)Plasma Concentration (ng/mL)Tumor Concentration (ng/mL)
6985 ± 903946 ± 341
24742 ± 234183 ± 131
Data from a single 12.5 mg/kg oral dose.[1]

Experimental Protocols

VCaP Cell Culture

Materials:

  • VCaP cells

  • DMEM medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Matrigel

  • T-75 culture flasks

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Flask Coating: Coat T-75 culture flasks with a thin layer of Matrigel (300 µg/ml in serum-free DMEM) and incubate for at least 1 hour at 37°C before use. This enhances cell attachment.[2]

  • Cell Seeding: Thaw cryopreserved VCaP cells rapidly and seed them in the pre-coated T-75 flasks containing DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Media Change: VCaP cells are slow-growing. Change the media every 2-3 days. It is recommended to use a mixture of fresh and conditioned media (e.g., 9 mL fresh + 1 mL old media for a T-75 flask) to support cell growth.[3]

  • Subculturing: When cells reach 70-80% confluency, aspirate the media, wash with PBS, and detach the cells using a minimal amount of Trypsin-EDTA. Neutralize the trypsin with complete media, centrifuge the cells, and resuspend in fresh media for passaging.[4]

VCaP Xenograft Establishment

Materials:

  • Male SCID (Severe Combined Immunodeficient) mice, 4-6 weeks old

  • Cultured VCaP cells

  • Matrigel, ice-cold

  • PBS, sterile

  • 1-cc syringes with 27-gauge needles

  • Digital calipers

Protocol:

  • Animal Acclimatization: Allow mice to acclimate to the housing facility for at least one week prior to the experiment.[5]

  • Cell Preparation:

    • Harvest VCaP cells when they are in the logarithmic growth phase.

    • Perform a cell count using a hemocytometer and assess viability via Trypan Blue exclusion. Cell viability should be >95%.

    • Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and ice-cold Matrigel. A typical injection volume is 100-200 µL.[5][6]

    • A common cell concentration for injection is 1 x 10^6 VCaP cells per mouse.[6]

  • Subcutaneous Injection:

    • Anesthetize the mice according to approved institutional protocols.

    • Clean the injection site on the flank of the mouse with an alcohol swab.

    • Gently lift the skin and subcutaneously inject the VCaP cell suspension.[5]

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation. Palpable tumors typically appear within 4 weeks.[7]

    • Once tumors are established, measure their dimensions 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.[4]

    • Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100 mm³.[6]

This compound Administration and Efficacy Evaluation

Materials:

  • This compound

  • Vehicle for formulation (e.g., 100% PEG200)[1]

  • Oral gavage needles

  • Animal balance

Protocol:

  • Drug Preparation: Prepare a stock solution of this compound in the appropriate vehicle. The formulation should be prepared fresh as needed.

  • Dosing:

    • Administer this compound to the treatment groups via oral gavage daily for 21 consecutive days.[1]

    • The control group should receive the vehicle only.

    • Doses can range from 3.75 mg/kg to 25 mg/kg.[1]

  • Monitoring:

    • Continue to measure tumor volumes and body weights 2-3 times per week throughout the treatment period.

    • Observe the mice for any signs of toxicity, such as changes in behavior, appetite, or fur texture.

  • Endpoint: At the end of the 21-day treatment period, or if tumors in the control group reach a predetermined size, euthanize the mice according to institutional guidelines.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

    • Analyze the statistical significance of the observed differences in tumor volume.

Visualizations

ARD_2051_Mechanism cluster_cell Prostate Cancer Cell ARD_2051 This compound (PROTAC) Ternary_Complex Ternary Complex (AR-PROTAC-E3) ARD_2051->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_AR Proteasome Proteasome Ub_AR->Proteasome Degradation AR Degradation Proteasome->Degradation

Caption: Mechanism of action of this compound as a PROTAC.

VCaP_Xenograft_Workflow start VCaP Cell Culture harvest Harvest & Prepare Cells start->harvest injection Subcutaneous Injection in SCID Mice harvest->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomize Mice into Groups tumor_growth->randomization treatment Daily Oral Administration (this compound or Vehicle) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint & Data Analysis monitoring->endpoint Androgen_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR_complex Androgen Receptor (AR) + Chaperones Androgen->AR_complex Binds AR_ligand AR-Androgen Complex AR_complex->AR_ligand Conformational Change AR_dimer AR Dimerization AR_ligand->AR_dimer Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

References

Application Notes and Protocols for In Vivo Use of ARD-2051

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-2051 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Androgen Receptor (AR).[1][2][3][4][5][6][7][8] As a key driver in the progression of prostate cancer, the Androgen Receptor is a critical therapeutic target. This compound offers a novel therapeutic modality by inducing the degradation of AR, thereby inhibiting AR signaling and the growth of prostate cancer cells.[1][2][3][4][5][8] These application notes provide a comprehensive guide for the in vivo use of this compound, including its mechanism of action, pharmacokinetic profile, and detailed protocols for efficacy and pharmacodynamic studies.

Mechanism of Action

This compound functions as a bivalent molecule, simultaneously binding to the Androgen Receptor and the E3 ubiquitin ligase Cereblon (CRBN). This ternary complex formation facilitates the ubiquitination of the Androgen Receptor, marking it for degradation by the proteasome. The catalytic nature of this process allows a single molecule of this compound to induce the degradation of multiple AR proteins, leading to a profound and sustained suppression of AR signaling.

cluster_cell Cancer Cell ARD_2051 This compound Ternary_Complex Ternary Complex (AR-ARD-2051-CRBN) ARD_2051->Ternary_Complex Binds AR Androgen Receptor (AR) AR->Ternary_Complex Binds CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Recruits Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_AR->Proteasome Targeted for Degradation Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degrades

Mechanism of action for this compound.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound
Cell LineDC50 (nM)Dmax (%)IC50 (nM)
LNCaP0.6>9012.8
VCaP0.6>9010.2

DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation. IC50: Concentration for 50% inhibition of cell growth.[1][4][6]

Table 2: In Vivo Anti-Tumor Efficacy of this compound in VCaP Xenograft Model
Dose (mg/kg, p.o., daily)Tumor Growth Inhibition (TGI) (%)
3.7544
7.571
12.561
15-
2580
30-

Data represents tumor growth inhibition after 21 days of daily oral administration.[4][6]

Table 3: Pharmacokinetic Profile of this compound
SpeciesOral Bioavailability
MouseGood
RatGood
DogGood

Specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are not publicly available but are noted to be favorable across species.[1][2][3][5][7][8]

Experimental Protocols

Protocol 1: In Vivo Anti-Tumor Efficacy Study in a VCaP Xenograft Model

This protocol outlines the methodology to assess the anti-tumor activity of this compound in a subcutaneous VCaP xenograft mouse model.

Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

  • VCaP human prostate cancer cells

  • Matrigel

  • Male SCID mice (6-8 weeks old)

  • Calipers

  • Standard animal housing and surgical supplies

Procedure:

  • Cell Culture: Culture VCaP cells in appropriate media until they reach the desired confluence for implantation.

  • Tumor Implantation:

    • Harvest and resuspend VCaP cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1-2 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each male SCID mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow to an average volume of 150-200 mm³.

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Animal Randomization and Dosing:

    • Randomize mice into treatment and control groups (n=8-10 mice per group).

    • Prepare this compound in the vehicle solution at the desired concentrations (e.g., 3.75, 7.5, 12.5, and 25 mg/kg).[4][6]

    • Administer this compound or vehicle control orally (p.o.) once daily for 21 consecutive days.[4]

  • Monitoring:

    • Monitor animal body weight and overall health daily.

    • Continue to measure tumor volume 2-3 times per week.

  • Endpoint and Tissue Collection:

    • At the end of the treatment period, euthanize the mice.

    • Excise tumors, weigh them, and process for further analysis (e.g., Western blot, qRT-PCR).

cluster_workflow In Vivo Efficacy Workflow A VCaP Cell Culture B Subcutaneous Implantation in SCID Mice A->B C Tumor Growth to 150-200 mm³ B->C D Randomization into Treatment Groups C->D E Daily Oral Dosing (this compound or Vehicle) D->E F Monitor Tumor Volume and Body Weight E->F G Endpoint: Tumor Excision and Analysis F->G

Workflow for in vivo efficacy testing.
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis

This protocol describes the assessment of AR protein degradation and downstream gene modulation in tumor tissue following this compound treatment.

Materials:

  • Excised tumor tissue from Protocol 1

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies (anti-AR, anti-GAPDH/β-actin)

  • Secondary HRP-conjugated antibodies

  • Chemiluminescent substrate

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for AR-regulated genes (e.g., KLK3) and a housekeeping gene.[4]

Procedure:

  • Protein Analysis (Western Blot):

    • Homogenize a portion of the tumor tissue in lysis buffer.

    • Determine protein concentration using a BCA assay.

    • Separate protein lysates (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against AR and a loading control.

    • Incubate with the appropriate secondary antibody and visualize using a chemiluminescent substrate.

    • Quantify band intensities to determine the extent of AR protein degradation.

  • Gene Expression Analysis (qRT-PCR):

    • Extract total RNA from another portion of the tumor tissue using a suitable kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR using primers for target genes (e.g., KLK3) and a housekeeping gene for normalization.

    • Analyze the relative gene expression levels to assess the suppression of AR-regulated gene transcription.

Safety and Toxicology

In preclinical studies, oral administration of this compound in mice did not result in any significant signs of toxicity or changes in body weight, suggesting a favorable safety profile.[1][2][3][4][5][8] However, it is imperative for researchers to conduct their own toxicology assessments, including monitoring for clinical signs of distress, body weight changes, and, where appropriate, hematological and clinical chemistry analysis.

Conclusion

This compound is a promising, orally active AR PROTAC degrader with demonstrated in vivo efficacy in prostate cancer models.[1][2][3][5][7][8] The protocols and data presented herein provide a foundational guide for researchers to effectively design and execute in vivo studies to further explore the therapeutic potential of this compound. Adherence to detailed experimental design and rigorous monitoring will be crucial for obtaining reproducible and translatable results.

References

Application Notes and Protocols for ARD-2051 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-2051 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Androgen Receptor (AR).[1][2][3][4][5][6][7] As a key driver in the progression of prostate cancer, the Androgen Receptor is a critical therapeutic target. This compound offers a novel therapeutic modality by inducing the degradation of AR, thereby inhibiting AR signaling and suppressing tumor growth.[1][2][3][4][5] These application notes provide detailed protocols for the use of this compound in preclinical mouse models of prostate cancer, based on established research findings.

Mechanism of Action

This compound functions as a bifunctional molecule. It simultaneously binds to the Androgen Receptor and an E3 ubiquitin ligase, specifically Cereblon (CRBN).[3][6] This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome. The result is a significant reduction in cellular AR protein levels, leading to the downregulation of AR-regulated genes and subsequent inhibition of cancer cell proliferation.[1][2][3][4][5]

Signaling Pathway Diagram

ARD_2051_Mechanism_of_Action cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation cluster_downstream Downstream Effects ARD2051 This compound AR Androgen Receptor (AR) ARD2051->AR CRBN Cereblon (CRBN) E3 Ligase ARD2051->CRBN Recruits Proteasome Proteasome AR->Proteasome Degradation AR_regulated_genes AR-Regulated Gene Expression AR->AR_regulated_genes Suppression CRBN->AR AR_degraded Degraded AR Ub Ubiquitin Tumor_growth Tumor Growth AR_regulated_genes->Tumor_growth Inhibition

Caption: Mechanism of action of this compound.

In Vivo Efficacy in Mouse Models

This compound has demonstrated significant anti-tumor activity in xenograft mouse models. Specifically, studies utilizing the VCaP human prostate cancer cell line, which overexpresses the Androgen Receptor, have shown effective tumor growth inhibition upon oral administration of this compound.[1][2][5]

Dosage and Administration Data

The following table summarizes the reported dosages of this compound used in VCaP xenograft mouse models.

Dosage (mg/kg)Administration RouteMouse StrainEfficacyReference
3.75OralSCID MiceEffective tumor growth inhibition[1][8]
7.5OralSCID MiceEffective tumor growth inhibition[1][8]
12.5OralSCID MiceStrong reduction in AR protein and suppression of AR-regulated gene expression[1][8]
15OralSCID MiceEffective tumor growth inhibition[8]
25OralSCID MiceEffective tumor growth inhibition[1]
30OralSCID MiceEffective tumor growth inhibition[8]

Note: The treatment duration in these studies was typically 21 days. No signs of toxicity were observed at the tested doses.[1][2][5]

Experimental Protocol: In Vivo Antitumor Activity Assessment

This protocol outlines a typical workflow for evaluating the efficacy of this compound in a VCaP xenograft mouse model.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture 1. VCaP Cell Culture animal_acclimation 2. Animal Acclimation (SCID Mice) tumor_implantation 3. Subcutaneous Implantation of VCaP Cells animal_acclimation->tumor_implantation tumor_growth 4. Tumor Growth Monitoring tumor_implantation->tumor_growth randomization 5. Randomization into Treatment Groups tumor_growth->randomization treatment 6. Oral Administration of This compound or Vehicle randomization->treatment monitoring 7. Daily Monitoring (Tumor Volume, Body Weight) treatment->monitoring euthanasia 8. Euthanasia and Tumor Excision monitoring->euthanasia analysis 9. Pharmacodynamic and Histological Analysis euthanasia->analysis

References

Application Notes and Protocols for Measuring Androgen Receptor (AR) Degradation with ARD-2051

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Androgen Receptor (AR) is a crucial driver of prostate cancer progression. Targeting AR for degradation has emerged as a promising therapeutic strategy to overcome resistance to traditional AR antagonists. ARD-2051 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of the AR protein.[1][2][3][4][5] This document provides detailed application notes and protocols for researchers utilizing this compound to measure AR degradation in preclinical models.

This compound is a heterobifunctional molecule that consists of a ligand that binds to the AR and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of AR, marking it for degradation by the 26S proteasome.[6][7][8] This mechanism of action leads to the efficient and sustained removal of the AR protein from cancer cells.

Quantitative Data Summary

This compound has demonstrated potent and efficacious degradation of the Androgen Receptor across various prostate cancer cell lines. The following table summarizes the key quantitative data for this compound.

Cell LineAR StatusThis compound ConcentrationAR Degradation (%)Key ParametersReference
LNCaPAR+0.6 nM~50%DC50 : 0.6 nM[1][2][3][4]
VCaPAR+0.6 nM~50%DC50 : 0.6 nM[1][2][3][4]
LNCaPAR+≥ 10 nM>90%Dmax : >90%[1][5]
VCaPAR+≥ 10 nM>90%Dmax : >90%[1][5]
LNCaPAR+10-13 nM (4 days)-IC50 : 12.8 nM (Cell Growth)[2]
VCaPAR+10-13 nM (4 days)-IC50 : 10.2 nM (Cell Growth)[2]

DC50 : The concentration of the compound that results in 50% degradation of the target protein. Dmax : The maximum percentage of protein degradation achieved. IC50 : The concentration of the compound that inhibits a biological process (e.g., cell growth) by 50%.

Signaling Pathway and Mechanism of Action

This compound mediates the degradation of the Androgen Receptor through the ubiquitin-proteasome pathway. The following diagram illustrates the mechanism of action.

ARD_2051_Mechanism cluster_cell Cell ARD2051 This compound Ternary_Complex Ternary Complex (AR-ARD-2051-CRBN) ARD2051->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex CRBN Cereblon (CRBN) E3 Ubiquitin Ligase CRBN->Ternary_Complex Ub_AR Polyubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Ub_AR->Proteasome Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Degradation

Mechanism of this compound-mediated AR degradation.

Experimental Protocols

Protocol 1: In Vitro AR Degradation Assay using Western Blot

This protocol outlines the steps to quantify this compound-induced AR degradation in prostate cancer cell lines such as LNCaP and VCaP.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-AR, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Experimental Workflow:

WB_Workflow A 1. Cell Culture & Treatment Plate cells and treat with this compound or DMSO. B 2. Cell Lysis Lyse cells to extract proteins. A->B C 3. Protein Quantification Determine protein concentration using BCA assay. B->C D 4. Sample Preparation Prepare lysates with Laemmli buffer and denature. C->D E 5. SDS-PAGE Separate proteins by size. D->E F 6. Protein Transfer Transfer proteins to a membrane. E->F G 7. Immunoblotting Probe with primary and secondary antibodies. F->G H 8. Detection & Analysis Visualize bands and quantify AR levels. G->H

Western blot workflow for AR degradation.

Procedure:

  • Cell Culture and Treatment:

    • Culture LNCaP or VCaP cells in appropriate medium to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) or DMSO vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).[9]

  • Cell Lysis:

    • After treatment, wash cells twice with ice-cold PBS.[9]

    • Add ice-cold RIPA buffer with inhibitors to the plate, scrape the cells, and collect the lysate.[10]

    • Incubate on ice for 30 minutes with occasional vortexing.[10]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]

    • Transfer the supernatant to a new tube.[9]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[9]

  • Sample Preparation:

    • Normalize protein concentrations of all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[9]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[10]

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[9]

    • Incubate the membrane with primary anti-AR antibody overnight at 4°C.

    • Wash the membrane three times with TBST.[9]

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Wash the membrane again three times with TBST.[9]

    • Probe for a loading control (e.g., GAPDH) on the same membrane.

  • Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[9]

    • Quantify band intensities using densitometry software.

    • Normalize the AR protein level to the loading control.

    • Calculate the percentage of AR degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[9]

Protocol 2: Analysis of AR-Regulated Gene Expression by qRT-PCR

This protocol is to assess the functional consequence of this compound-mediated AR degradation by measuring the mRNA levels of AR target genes, such as KLK3 (PSA).[2]

Materials:

  • Treated cell lysates from Protocol 1 (or cells treated in parallel)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for AR target genes (e.g., KLK3) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from this compound-treated and control cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

    • Run the reaction on a qPCR instrument.

  • Data Analysis:

    • Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

    • Compare the expression levels in this compound-treated samples to the vehicle-treated control.

Troubleshooting

ProblemPossible CauseSolution
No or Weak AR Signal Insufficient protein loaded, inactive antibody, or inefficient transfer.Increase protein load, use a fresh antibody dilution, and verify transfer efficiency with Ponceau S staining.[10][11]
High Background Insufficient blocking or washing, or antibody concentration is too high.Increase blocking time, increase the number and duration of wash steps, or decrease the antibody concentration.[10][11]
Inconsistent Results Variation in cell confluency, treatment time, or pipetting errors.Ensure consistent cell culture practices, precise timing of treatments, and careful pipetting.

Conclusion

This compound is a powerful research tool for studying the effects of Androgen Receptor degradation. The protocols provided here offer a framework for accurately measuring AR degradation and its downstream functional consequences. By following these detailed methodologies, researchers can effectively characterize the activity of this compound and other AR-targeting degraders in their models of prostate cancer.

References

Application Notes and Protocols: Western Blot Analysis of ARD-2051-Mediated Androgen Receptor Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-2051 is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of the Androgen Receptor (AR).[1][2][3][4] The Androgen Receptor is a critical driver in the progression of prostate cancer, and its targeted degradation presents a promising therapeutic strategy, particularly in castration-resistant prostate cancer (CRPC).[1][5] this compound functions by recruiting the E3 ubiquitin ligase complex to the AR, leading to its ubiquitination and subsequent degradation by the proteasome. This application note provides a detailed protocol for utilizing Western blotting to quantify the degradation of the Androgen Receptor in prostate cancer cell lines, such as LNCaP and VCaP, following treatment with this compound.[1][2]

Principle of the Assay

Western blotting is a widely used biochemical technique to detect and quantify specific proteins from a complex mixture, such as a cell lysate.[6][7] This protocol details the treatment of prostate cancer cells with this compound, followed by protein extraction, separation by size via SDS-PAGE, transfer to a membrane, and immunodetection of the Androgen Receptor. The intensity of the protein band corresponding to AR is then quantified to determine the extent of degradation induced by this compound.

Data Presentation

Quantitative analysis of Western blot data is crucial for evaluating the efficacy of this compound. Densitometric analysis of the AR protein bands should be performed and normalized to a suitable loading control (e.g., β-actin, GAPDH). The data can be summarized in a table for clear comparison across different treatment conditions.

Table 1: Quantitative Analysis of Androgen Receptor Degradation in VCaP Cells Treated with this compound

Treatment GroupThis compound Concentration (nM)Densitometry (Arbitrary Units)Normalized AR Expression (Fold Change vs. Vehicle)Standard Deviationp-value
Vehicle Control (DMSO)01.501.000.12-
This compound0.11.150.770.09<0.05
This compound10.600.400.05<0.01
This compound100.150.100.02<0.001
This compound1000.050.030.01<0.001

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate VCaP or LNCaP cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.[6]

  • Cell Treatment: Once the desired confluency is reached, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or a vehicle control (e.g., DMSO).[7]

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).[2]

Protein Extraction
  • Washing: Place the cell culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[7]

  • Lysis: Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well (e.g., 100-150 µL for a 6-well plate).[8][9]

  • Cell Scraping: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[10][11]

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing.[11] Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[7][11]

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.[11]

Protein Quantification
  • BCA Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[6][7] This step is critical for ensuring equal loading of protein in each lane of the gel.[11]

Western Blotting
  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[7][11]

  • SDS-PAGE: Load equal amounts of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.[11] Include a pre-stained protein ladder to monitor protein migration. Run the gel at 100-150V until the dye front reaches the bottom.[7]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[6][11]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the Androgen Receptor (diluted in blocking buffer) overnight at 4°C with gentle agitation.[8][9]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[7][11]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[7][11]

  • Washing: Repeat the washing step as described above.[7][11]

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.[11]

  • Imaging: Capture the chemiluminescent signal using a digital imaging system.[6]

  • Densitometry: Quantify the band intensities using image analysis software and normalize the AR signal to the loading control.[6]

Mandatory Visualizations

ARD_2051_Mechanism cluster_cell Cell ARD2051 This compound AR Androgen Receptor (AR) ARD2051->AR Binds E3_Ligase E3 Ubiquitin Ligase ARD2051->E3_Ligase Recruits Proteasome Proteasome AR->Proteasome Targeted for Degradation E3_Ligase->AR Ubiquitinates Proteasome->AR Degrades Ub Ubiquitin Ub->AR

Figure 1: Mechanism of action of this compound.

Western_Blot_Workflow start Cell Treatment with this compound lysis Protein Extraction (Lysis) start->lysis quant Protein Quantification (BCA) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (to Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-AR) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis

Figure 2: Western blot experimental workflow.

References

Application Notes and Protocols for the Experimental Use of ARD-2051

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of ARD-2051, a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR). The following sections detail its mechanism of action, key in vitro and in vivo data, and protocols for its application in a laboratory setting.

Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to the Androgen Receptor and an E3 ubiquitin ligase, Cereblon (CRBN). This ternary complex formation facilitates the ubiquitination of the AR, marking it for degradation by the proteasome. This targeted protein degradation approach offers a powerful method to eliminate AR protein from cancer cells, thereby inhibiting AR signaling pathways that are crucial for the growth and proliferation of prostate cancer cells.[1][2]

ARD_2051_Mechanism_of_Action cluster_1 Ubiquitination and Degradation ARD_2051 This compound AR Androgen Receptor (AR) (Target Protein) ARD_2051->AR Binds CRBN Cereblon (CRBN) (E3 Ligase) ARD_2051->CRBN Ub Ubiquitin AR->Ub CRBN->Ub Catalyzes Proteasome Proteasome Ub->Proteasome Targeted for Degradation Degraded_AR Degraded AR (Amino Acids) Proteasome->Degraded_AR Degrades

Caption: Mechanism of action of this compound as a PROTAC degrader of the Androgen Receptor.

Data Presentation

In Vitro Efficacy of this compound

The following table summarizes the in vitro activity of this compound in prostate cancer cell lines.

Cell LineAssay TypeParameterValueTreatment Time
LNCaPAR Protein DegradationDC500.6 nM24 hours
VCaPAR Protein DegradationDC500.6 nM24 hours
LNCaPAR Protein DegradationDmax92%24 hours
VCaPAR Protein DegradationDmax>90%24 hours
LNCaPCell Growth InhibitionIC5012.8 nM4 days
VCaPCell Growth InhibitionIC5010.2 nM4 days

Data compiled from multiple sources.[1][2][3][4][5][6][7][8][9][10]

In Vivo Efficacy of this compound in VCaP Xenograft Model

This table presents the in vivo anti-tumor activity of this compound administered orally.

Dose (mg/kg)Dosing ScheduleTreatment DurationTumor Growth Inhibition (TGI)
3.75Daily (p.o.)21 days44%
7.5Daily (p.o.)21 days71%
12.5Daily (p.o.)21 days61%
25Daily (p.o.)21 days80%

No significant changes in body weight were observed during the treatment period.[2]

Experimental Protocols

The following are representative protocols for evaluating the efficacy of this compound. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: In Vitro this compound-Mediated AR Degradation

Objective: To determine the DC50 and Dmax of this compound in prostate cancer cell lines.

Materials:

  • LNCaP or VCaP cells

  • RPMI 1640 or DMEM with Glutamax (supplemented with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • Protease inhibitor cocktail

  • Lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-AR, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Culture LNCaP or VCaP cells in their respective media until they reach 70-80% confluency.

  • Treatment: Seed cells in 6-well plates. After 24 hours, treat the cells with increasing concentrations of this compound (e.g., 0.01 nM to 1000 nM) or DMSO as a vehicle control.

  • Incubation: Incubate the treated cells for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against AR and a loading control (GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the AR signal to the loading control. Plot the percentage of AR degradation against the log concentration of this compound to determine the DC50 and Dmax values using non-linear regression analysis.

Protocol 2: Cell Viability Assay

Objective: To determine the IC50 of this compound on the growth of prostate cancer cells.

Materials:

  • LNCaP or VCaP cells

  • Appropriate cell culture medium

  • This compound

  • DMSO

  • 96-well plates

  • WST-8 assay kit (or similar cell viability reagent)

Procedure:

  • Cell Seeding: Seed LNCaP or VCaP cells in 96-well plates at an appropriate density.

  • Treatment: After 24 hours, treat the cells with a serial dilution of this compound or DMSO.

  • Incubation: Incubate the plates for 4 days.

  • Viability Measurement: Add the WST-8 reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the DMSO-treated control wells. Plot the percentage of cell viability against the log concentration of this compound and use non-linear regression to calculate the IC50 value.[2]

Protocol 3: In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a xenograft mouse model.

Materials:

  • Male CB17 SCID mice

  • VCaP cells

  • Matrigel

  • This compound

  • Dosing vehicle (e.g., 100% PEG200)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of VCaP cells mixed with Matrigel into the flanks of the mice.

  • Tumor Growth and Grouping: Monitor tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound orally at the desired doses (e.g., 3.75, 7.5, 12.5, 25 mg/kg) daily for 21 days. The control group receives the vehicle only.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies to confirm AR degradation).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Prostate Cancer Cell Culture (LNCaP, VCaP) Treatment_vitro Treatment with this compound (Dose-Response) Cell_Culture->Treatment_vitro AR_Degradation AR Protein Degradation Assay (Western Blot) Treatment_vitro->AR_Degradation Cell_Viability Cell Viability Assay (WST-8) Treatment_vitro->Cell_Viability Gene_Expression AR-Regulated Gene Expression Analysis (e.g., KLK3) Treatment_vitro->Gene_Expression Data_Analysis_vitro Calculate DC50, Dmax, IC50 AR_Degradation->Data_Analysis_vitro Cell_Viability->Data_Analysis_vitro Xenograft VCaP Xenograft Tumor Implantation Data_Analysis_vitro->Xenograft Informs In Vivo Study Design Treatment_vivo Oral Administration of this compound Xenograft->Treatment_vivo Monitoring Tumor Volume and Body Weight Monitoring Treatment_vivo->Monitoring Endpoint Tumor Excision and Pharmacodynamic Analysis Monitoring->Endpoint Data_Analysis_vivo Calculate Tumor Growth Inhibition (TGI) Endpoint->Data_Analysis_vivo

Caption: General experimental workflow for the evaluation of this compound.

References

ARD-2051: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARD-2051 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Androgen Receptor (AR).[1][2][3][4] As a key driver in the progression of prostate cancer, the Androgen Receptor presents a critical therapeutic target.[5] this compound offers a promising therapeutic strategy by inducing the ubiquitination and subsequent proteasomal degradation of the AR protein, thereby inhibiting AR signaling.[5] These application notes provide detailed protocols for the preparation and use of this compound in preclinical experimental settings, along with a summary of its key performance data.

Physicochemical Properties and Solubility

This compound is supplied as a solid powder. For experimental use, it is crucial to ensure proper solubilization to achieve accurate and reproducible results.

Table 1: Solubility of this compound

SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO)≥ 10 mMRecommended for preparing high-concentration stock solutions for in vitro use.[1]
Polyethylene Glycol 200 (PEG200)Not explicitly quantified, but used as a vehicleSuitable as a vehicle for in vivo oral administration in animal models.[1]

Note: It is recommended to perform a small-scale solubility test before preparing large volumes of stock solutions.

Mechanism of Action: Androgen Receptor Degradation

This compound functions as a PROTAC, a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into close proximity. In the case of this compound, it binds to both the Androgen Receptor and the Cereblon (CRBN) E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the Androgen Receptor, marking it for degradation by the proteasome. The degradation of the Androgen Receptor effectively shuts down its signaling pathway, which is crucial for the growth and survival of prostate cancer cells.

ARD_2051_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation ARD2051 This compound AR Androgen Receptor (AR) ARD2051->AR Binds CRBN Cereblon (CRBN) E3 Ligase Complex ARD2051->CRBN Recruits Proteasome Proteasome AR->Proteasome Targeted for Degradation Ub Ubiquitin CRBN->Ub Activates Degraded AR Fragments Proteasome->Degraded AR Fragments Proteasome->Inhibition Inhibition Ub->AR Ubiquitination AR_bound AR ARD2051_bound This compound AR_bound->ARD2051_bound CRBN_bound CRBN ARD2051_bound->CRBN_bound AR_Signaling AR Signaling Pathway (Cell Proliferation, Survival)

Figure 1: Mechanism of this compound induced degradation of the Androgen Receptor.

In Vitro Efficacy

This compound has demonstrated high potency in degrading the Androgen Receptor and inhibiting the growth of prostate cancer cell lines.

Table 2: In Vitro Activity of this compound

Cell LineDC₅₀ (nM)Dₘₐₓ (%)IC₅₀ (nM)
LNCaP0.6>9012.8
VCaP0.6>9010.2

DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum degradation. IC₅₀: Concentration for 50% inhibition of cell growth.[1]

In Vivo Efficacy and Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties and potent anti-tumor activity in preclinical animal models.

Table 3: Oral Bioavailability of this compound

SpeciesOral Bioavailability (%)
Mouse53
Rat82
Dog46

Table 4: In Vivo Anti-Tumor Activity of this compound in VCaP Xenograft Model

Dose (mg/kg, p.o., daily)Tumor Growth Inhibition (TGI) (%)
3.7544
7.571
12.561
2580

p.o.: oral administration.[1]

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Experiments

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may aid dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage. A product data sheet suggests storage at -80°C for 6 months or -20°C for 1 month, protected from light.[1]

In_Vitro_Stock_Prep start Start weigh Weigh this compound Powder start->weigh add_dmso Add DMSO to 10 mM weigh->add_dmso dissolve Vortex to Dissolve (Warm if necessary) add_dmso->dissolve aliquot Aliquot into smaller volumes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Figure 2: Workflow for preparing this compound stock solution for in vitro use.
Cell-Based Androgen Receptor Degradation Assay

This protocol provides a general guideline for assessing the degradation of the Androgen Receptor in prostate cancer cell lines following treatment with this compound.

Materials:

  • LNCaP or VCaP cells

  • Complete cell culture medium (e.g., RPMI-1640 for LNCaP, DMEM for VCaP, supplemented with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE and Western blotting reagents and equipment

  • Primary antibody against Androgen Receptor

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • Appropriate secondary antibodies

Procedure:

  • Cell Seeding: Seed LNCaP or VCaP cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Cell Treatment: The following day, dilute the this compound stock solution in complete culture medium to the desired final concentrations. Remove the old medium from the cells and add the medium containing this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours).[1]

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells with lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a suitable protein assay.

  • Western Blotting: a. Normalize the protein concentrations of all samples. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane and then probe with primary antibodies for Androgen Receptor and a loading control. d. Incubate with the appropriate HRP-conjugated secondary antibodies. e. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the Androgen Receptor signal to the loading control.

Preparation of this compound for Oral Administration in Mice

This protocol describes the preparation of this compound for in vivo studies using oral gavage.

Materials:

  • This compound powder

  • Polyethylene Glycol 200 (PEG200)[1]

  • Sterile tubes

  • Vortex mixer

  • Oral gavage needles

Procedure:

  • Calculate the required amount of this compound and PEG200 based on the desired dose and the number of animals to be treated. Prepare a slight excess to account for any loss during preparation and administration.

  • Weigh the this compound powder and place it in a sterile tube.

  • Add the calculated volume of PEG200.

  • Vortex the mixture vigorously until the this compound is completely dissolved or forms a homogenous suspension. Sonication may be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles before administration.

  • Administer the formulation to the mice via oral gavage at the desired dose.

Signaling Pathway

This compound targets the Androgen Receptor, a key component of the androgen signaling pathway. In prostate cancer, this pathway is often hyperactivated, leading to cell proliferation and survival.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR_inactive Inactive AR + Chaperones (e.g., HSP90) Androgen->AR_inactive AR_active Active AR Dimer AR_inactive->AR_active Conformational Change & Dimerization AR_active_nuc Active AR Dimer AR_active->AR_active_nuc Nuclear Translocation ARE Androgen Response Element (ARE) on DNA Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Proteins for Cell Growth, Proliferation, and Survival mRNA->Protein AR_active_nuc->ARE Binds ARD2051 This compound ARD2051->AR_inactive Induces Degradation

Figure 3: Simplified Androgen Receptor signaling pathway and the point of intervention for this compound.

Safety Precautions

This compound is a potent bioactive compound. Standard laboratory safety precautions should be followed when handling this chemical. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

References

Troubleshooting & Optimization

Technical Support Center: ARD-2051

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ARD-2051 who are observing a lack of Androgen Receptor (AR) degradation in their cellular experiments.

Understanding this compound's Mechanism of Action

This compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of the Androgen Receptor (AR). It is a heterobifunctional molecule, meaning it has two distinct ends connected by a linker. One end binds to the AR, and the other end binds to an E3 ubiquitin ligase, specifically Cereblon (CRBN). By bringing the AR and CRBN into close proximity, this compound facilitates the formation of a ternary complex. This complex formation leads to the ubiquitination of AR, marking it for degradation by the cell's proteasome.

ARD_2051_Mechanism cluster_0 Cellular Environment ARD_2051 This compound Ternary_Complex Ternary Complex (AR-ARD-2051-CRBN) ARD_2051->Ternary_Complex Binds AR Androgen Receptor (AR) (Target Protein) AR->Ternary_Complex Binds CRBN Cereblon (CRBN) (E3 Ligase) CRBN->Ternary_Complex Binds Ubiquitination Ubiquitination of AR Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Targets AR for Degradation AR Degradation Proteasome->Degradation Mediates Troubleshooting_Workflow cluster_Compound Compound Issues cluster_Cell Cell Line Issues cluster_Protocol Protocol Issues cluster_Mechanism Mechanism Issues cluster_Data Data Analysis Issues Start Start: No AR Degradation Observed Compound_Check Compound Integrity and Handling Start->Compound_Check Cell_Line_Check Cell Line Validation Compound_Check->Cell_Line_Check Compound OK Solubility Poor Solubility? Compound_Check->Solubility Stability Degraded in Media? Compound_Check->Stability Permeability Low Cell Permeability? Compound_Check->Permeability Protocol_Check Experimental Protocol Optimization Cell_Line_Check->Protocol_Check Cell Line OK AR_Expression Low/No AR Expression? Cell_Line_Check->AR_Expression CRBN_Expression Low/No CRBN Expression? Cell_Line_Check->CRBN_Expression Cell_Health Unhealthy Cells? Cell_Line_Check->Cell_Health Mechanism_Check Mechanism of Action Confirmation Protocol_Check->Mechanism_Check Protocol Optimized Concentration Suboptimal Concentration? (Hook Effect) Protocol_Check->Concentration Time Incorrect Incubation Time? Protocol_Check->Time Data_Analysis_Check Data Analysis and Interpretation Mechanism_Check->Data_Analysis_Check Mechanism Confirmed Proteasome_Activity Proteasome Inhibited? Mechanism_Check->Proteasome_Activity Ternary_Complex_Formation Inefficient Ternary Complex Formation? Mechanism_Check->Ternary_Complex_Formation Success AR Degradation Achieved Data_Analysis_Check->Success Data Validated WB_Issues Western Blot Problems? Data_Analysis_Check->WB_Issues

Technical Support Center: Optimizing ARD-2051 Concentration for DC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: ARD-2051 is a selective and orally active androgen receptor (AR) proteolysis-targeting chimera (PROTAC) degrader.[1] This guide provides general best practices and troubleshooting advice applicable to PROTAC-mediated protein degradation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a PROTAC designed to selectively induce the degradation of the Androgen Receptor (AR).[1][2] It is a bifunctional molecule that simultaneously binds to the AR protein and an E3 ubiquitin ligase. This proximity facilitates the tagging of AR with ubiquitin, marking it for degradation by the proteasome. This process effectively removes the AR protein from the cell.

Q2: What are the key parameters to determine the optimal concentration of this compound?

The two primary parameters for assessing the efficacy of a PROTAC like this compound are:

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[3][4][5]

  • Dmax: The maximal percentage of target protein degradation that can be achieved with the PROTAC.[3][4][5]

The experimental goal is to identify a concentration that achieves maximal degradation (at or near Dmax) without causing off-target effects or significant cytotoxicity.

Q3: What is the "hook effect" and how can I avoid it with this compound?

The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at very high concentrations.[3][4][6][7] This occurs because at excessive concentrations, this compound is more likely to form non-productive binary complexes (either with AR alone or the E3 ligase alone) rather than the productive ternary complex (AR-ARD-2051-E3 ligase) required for degradation.[3][6][7] To avoid this, it is crucial to perform a dose-response experiment across a wide range of concentrations (e.g., from picomolar to high micromolar) to identify the optimal window for degradation.[3]

Q4: How long should I incubate cells with this compound?

The time required to achieve maximal degradation can vary depending on the cell line and experimental conditions. It is recommended to perform a time-course experiment to determine the optimal incubation period.[5][8] A typical time-course experiment might include harvesting cells at 2, 4, 8, 12, 24, and 48 hours after treatment with a fixed concentration of this compound.[8]

Q5: What are the appropriate cell lines for testing this compound?

This compound has been shown to be effective in prostate cancer cell lines that express the Androgen Receptor, such as LNCaP and VCaP cells.[1][2][9][10][11] The choice of cell line should be based on the specific research question and the expression levels of AR and the relevant E3 ligase (Cereblon, or CRBN, for this compound).[1]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or weak AR degradation 1. Suboptimal this compound concentration: The concentration used may be too low or fall within the "hook effect" region.[4]1. Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the DC50.[5][8]
2. Inappropriate treatment time: The incubation period may be too short or too long.2. Conduct a time-course experiment (e.g., 2 to 48 hours) to find the optimal incubation period.[8]
3. Low expression of CRBN E3 ligase: The cell line used may not express sufficient levels of the CRBN E3 ligase recruited by this compound.3. Verify the expression level of CRBN in your cell line via Western blot or qPCR.[8]
High variability between replicates 1. Inconsistent cell conditions: Variations in cell passage number, confluency, or health can affect the ubiquitin-proteasome system.1. Standardize cell culture conditions. Use cells within a defined passage number range and ensure consistent seeding densities.[12]
2. This compound instability: The compound may be unstable in the cell culture medium over the experimental duration.2. Assess the stability of this compound in your specific media over the time course of the experiment.
High cell toxicity observed 1. This compound concentration is too high: High concentrations may lead to off-target effects or general toxicity.1. Lower the concentration of this compound. Determine the IC50 for cell viability and use concentrations well below this value for degradation experiments.[5]
2. Off-target effects: The molecule may be affecting other cellular processes.2. Use a lower, more specific concentration. Compare the effects with appropriate negative controls.
Data Summary Table
Parameter This compound General Recommendation
Target Protein Androgen Receptor (AR)-
E3 Ligase Recruited Cereblon (CRBN)[1]-
Reported DC50 0.6 nM in LNCaP and VCaP cells[1][2][9][10][11]-
Reported Dmax >90% in LNCaP and VCaP cells[2][9][10][11]-
Recommended Concentration Range for Titration -0.01 nM to 10 µM
Recommended Incubation Time for Time-Course 24 hours (for reported DC50)[1]2, 4, 8, 16, 24, 48 hours
Recommended Cell Lines LNCaP, VCaP[1][2][9][10][11]AR-positive prostate cancer cell lines
Vehicle Control DMSOMatch final DMSO concentration across all wells (typically ≤ 0.1%)[13]

Experimental Protocols

Protocol 1: Dose-Response Experiment for DC50 Determination

This protocol outlines the steps to determine the DC50 of this compound by measuring AR protein levels after treatment with a range of concentrations.

  • Cell Seeding: Plate LNCaP or VCaP cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • This compound Treatment: The next day, prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 0.01 nM to 1 µM. Remove the old medium and add the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).[14]

  • Incubation: Incubate the cells for a predetermined time, such as 24 hours, at 37°C.[1][14]

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS.[14] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[13][14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[13][14]

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples.

    • Prepare samples with Laemmli buffer and denature by boiling.[14]

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[14]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[14]

    • Incubate the membrane with a primary antibody against AR overnight at 4°C. Also, probe with a loading control antibody (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and capture the chemiluminescent signal.[13]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the AR band intensity to the loading control.

    • Calculate the percentage of AR degradation relative to the vehicle control.

    • Plot the percentage of degradation against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the DC50 value.[8]

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex ARD2051 This compound Ternary AR - this compound - CRBN ARD2051->Ternary AR Androgen Receptor (AR) (Target Protein) AR->Ternary Proteasome Proteasome AR->Proteasome Targeted for Degradation CRBN CRBN (E3 Ligase) CRBN->Ternary Ternary->ARD2051 Recycled Ub Ubiquitin Ternary->Ub Ubiquitination Ub->AR Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR

Caption: Mechanism of Action for this compound mediated AR degradation.

DC50_Workflow Start Start SeedCells Seed Cells (e.g., VCaP, LNCaP) Start->SeedCells PrepareDilutions Prepare Serial Dilutions of this compound SeedCells->PrepareDilutions TreatCells Treat Cells with this compound (Include Vehicle Control) PrepareDilutions->TreatCells Incubate Incubate (e.g., 24 hours) TreatCells->Incubate LyseCells Harvest & Lyse Cells Incubate->LyseCells QuantifyProtein Protein Quantification (BCA Assay) LyseCells->QuantifyProtein WesternBlot Western Blot for AR & Loading Control QuantifyProtein->WesternBlot Analyze Densitometry Analysis WesternBlot->Analyze Plot Plot % Degradation vs. [this compound] Analyze->Plot Calculate Calculate DC50 & Dmax Plot->Calculate End End Calculate->End

Caption: Experimental workflow for determining the DC50 of this compound.

References

Technical Support Center: Optimizing ARD-2051 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing ARD-2051, a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader of the Androgen Receptor (AR), in in vivo experiments. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the efficacy and reproducibility of your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective and orally active PROTAC designed to target the Androgen Receptor (AR) for degradation.[1] It is a heterobifunctional molecule that simultaneously binds to the AR and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.[2][3] This catalytic process allows a single molecule of this compound to induce the degradation of multiple AR protein molecules.[3]

Q2: What are the key in vitro and in vivo activities of this compound?

A2: this compound demonstrates high potency in prostate cancer cell lines, with a DC50 (concentration for 50% degradation) of 0.6 nM in both LNCaP and VCaP cells.[1][4] It also inhibits the growth of these cells with IC50 (concentration for 50% inhibition) values of 12.8 nM and 10.2 nM, respectively.[1] In vivo, oral administration of this compound has been shown to effectively inhibit tumor growth in VCaP xenograft models.[4][5][6]

Q3: What is the pharmacokinetic profile of this compound?

A3: this compound has been shown to have good oral bioavailability and a favorable pharmacokinetic profile in mice, rats, and dogs.[4][5][6][7] This makes it suitable for oral administration in preclinical in vivo studies.

Troubleshooting Guide

This guide addresses potential issues that may arise during in vivo experiments with this compound.

Issue Potential Cause Suggested Solution
Inconsistent tumor growth inhibition between animals. 1. Variability in drug administration: Inconsistent oral gavage technique can lead to variable dosing. 2. Tumor heterogeneity: The VCaP cell line may exhibit some inherent heterogeneity. 3. Animal health: Underlying health issues can affect drug metabolism and tumor growth.1. Standardize administration: Ensure all personnel are thoroughly trained in oral gavage to minimize variability. Prepare fresh formulations and ensure homogeneity. 2. Increase sample size: A larger cohort of animals can help to statistically mitigate the effects of individual variability. 3. Monitor animal health: Closely monitor the health of the animals and exclude any that show signs of illness unrelated to the treatment.
Suboptimal tumor growth inhibition. 1. Suboptimal dosage: The dose of this compound may not be sufficient for the specific model or experimental conditions. 2. Poor bioavailability: Issues with the formulation or individual animal absorption can lead to lower than expected systemic exposure. 3. "Hook effect": At very high concentrations, PROTACs can exhibit reduced efficacy due to the formation of binary complexes (this compound-AR or this compound-E3 ligase) instead of the productive ternary complex.[8]1. Dose-response study: Perform a dose-escalation study to determine the optimal dose for your model. 2. Formulation optimization: Ensure the vehicle is appropriate for oral administration and that this compound is fully solubilized. Consider pre-formulation solubility and stability studies. 3. Evaluate a range of doses: Test a wider range of doses, including lower concentrations, to rule out the "hook effect".
Toxicity or adverse effects observed in animals. 1. Off-target effects: Although reported to be selective, high concentrations of this compound could potentially lead to off-target protein degradation.[2] 2. Formulation-related toxicity: The vehicle used for administration may have inherent toxicity.1. Dose reduction: If toxicity is observed, consider reducing the dose or the frequency of administration. 2. Vehicle control: Always include a vehicle-only control group to assess any toxicity related to the formulation itself. 3. Alternative formulations: If the vehicle is suspected to be the cause, explore alternative, well-tolerated oral formulations.
Difficulty in establishing VCaP xenografts. 1. Cell viability: VCaP cells can be delicate and may have reduced viability if not handled properly. 2. Matrigel mixture: An incorrect ratio or improper mixing of cells and Matrigel can affect tumor take rate. 3. Injection technique: Subcutaneous injection technique can influence the initial establishment of the tumor.1. Gentle cell handling: Handle VCaP cells gently, avoiding harsh pipetting and high-speed centrifugation.[9] Use of conditioned media is recommended.[9] 2. Optimize Matrigel prep: Ensure Matrigel is kept on ice to prevent premature polymerization. Mix cells and Matrigel thoroughly but gently. A 1:1 (v/v) ratio of cell suspension to Matrigel is a common starting point.[10] 3. Consistent injections: Ensure a consistent volume and depth for subcutaneous injections.

Experimental Protocols

VCaP Xenograft Model Protocol

This protocol outlines the procedure for establishing VCaP xenograft tumors in immunodeficient mice.

Materials:

  • VCaP cells

  • Growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel® (kept on ice)

  • Male immunodeficient mice (e.g., SCID or NOD-SCID), 4-6 weeks old

  • Syringes (1 mL) with 27-gauge needles

Procedure:

  • Cell Culture: Culture VCaP cells in their recommended growth medium. For improved adherence, flasks can be pre-coated with a 300 µg/ml solution of Matrigel in serum-free DMEM for 1 hour at room temperature.[9]

  • Cell Harvesting: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with growth medium and centrifuge the cell suspension.

  • Cell Pellet Resuspension: Resuspend the cell pellet in cold, serum-free medium or PBS. Perform a cell count to determine cell concentration and viability.

  • Cell-Matrigel Mixture Preparation: On ice, mix the cell suspension with an equal volume of liquid Matrigel to achieve the desired final cell concentration (e.g., 1 x 10^6 cells per 200 µL).[11] Keep the mixture on ice to prevent polymerization.

  • Subcutaneous Injection: Anesthetize the mice according to your institution's approved protocol. Subcutaneously inject 200 µL of the cell-Matrigel mixture into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

In Vivo Efficacy Study with this compound

This protocol describes the oral administration of this compound to mice bearing VCaP xenografts.

Materials:

  • Mice with established VCaP xenografts

  • This compound

  • Vehicle for oral administration (A common vehicle for oral PROTAC administration is a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. However, the optimal vehicle for this compound should be determined through formulation development studies.)

  • Oral gavage needles

  • Syringes

Procedure:

  • Formulation Preparation: Prepare the this compound formulation in the chosen vehicle at the desired concentrations. Ensure the compound is fully dissolved or forms a homogenous suspension. Prepare fresh daily or as determined by stability studies.

  • Dosing: Administer this compound or vehicle control to the respective groups of mice via oral gavage. The volume of administration should be based on the animal's body weight (e.g., 10 mL/kg).

  • Treatment Schedule: Dosing can be performed daily or as determined by the pharmacokinetic profile of this compound.[1]

  • Monitoring:

    • Tumor Volume: Measure tumor volume 2-3 times per week.

    • Body Weight: Monitor animal body weight at least twice a week as an indicator of general health and potential toxicity.

    • Clinical Observations: Observe the animals daily for any signs of distress or adverse effects.

  • Study Endpoint: The study can be concluded when tumors in the control group reach a predetermined size, or at a specified time point.

  • Pharmacodynamic Analysis: At the end of the study, tumor tissues can be collected to assess the level of AR protein degradation via Western blot or other methods to confirm the mechanism of action of this compound.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

Cell LineDC50 (nM)IC50 (nM)
LNCaP0.612.8
VCaP0.610.2
Data sourced from MedChemExpress.[1]

Table 2: In Vivo Tumor Growth Inhibition of this compound in VCaP Xenografts

Dose (mg/kg, p.o., daily)Tumor Growth Inhibition (TGI)
3.7544%
7.571%
12.561%
2580%
Data sourced from MedChemExpress.[1]

Visualizations

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP_complex AR-HSP Complex AR->AR_HSP_complex Bound to Ternary_Complex AR-ARD-2051-E3 Ternary Complex AR->Ternary_Complex Proteasome Proteasome AR->Proteasome Degradation AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) HSP->AR_HSP_complex AR_HSP_complex->AR Dissociation Ub Ubiquitin E1 E1 E2 E2 E1->E2 Activates E3 E3 Ligase E2->E3 Charges E3->Ternary_Complex ARD_2051 This compound ARD_2051->AR ARD_2051->E3 Ternary_Complex->AR Ubiquitination Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR ARE Androgen Response Element (ARE) AR_dimer->ARE Translocation & Binding Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Initiates Experimental_Workflow start Start cell_culture 1. VCaP Cell Culture start->cell_culture harvest 2. Cell Harvesting cell_culture->harvest prepare_injection 3. Prepare Cell-Matrigel Mixture (1:1 ratio) harvest->prepare_injection inject 4. Subcutaneous Injection in SCID Mice prepare_injection->inject monitor_tumors 5. Monitor Tumor Growth inject->monitor_tumors randomize 6. Randomize Mice into Treatment Groups monitor_tumors->randomize prepare_drug 7. Prepare this compound Formulation randomize->prepare_drug administer 8. Oral Administration of This compound or Vehicle prepare_drug->administer monitor_efficacy 9. Monitor Tumor Volume & Animal Health administer->monitor_efficacy endpoint 10. Study Endpoint monitor_efficacy->endpoint analysis 11. Pharmacodynamic Analysis (e.g., Western Blot) endpoint->analysis finish End analysis->finish

References

ARD-2051 Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for researchers encountering unexpected results or potential off-target effects during experiments with ARD-2051, a potent and selective PROTAC (Proteolysis Targeting Chimera) for the degradation of the Androgen Receptor (AR). This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a heterobifunctional molecule designed to induce the degradation of the Androgen Receptor. It consists of a ligand that binds to the AR and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity leads to the ubiquitination of the AR, marking it for degradation by the proteasome. This targeted protein degradation approach aims to reduce the total cellular levels of the AR, thereby inhibiting AR signaling in cancer cells.

Q2: How potent and selective is this compound for the Androgen Receptor?

A2: this compound is a highly potent and selective degrader of the Androgen Receptor. In preclinical studies, it has demonstrated low nanomolar efficacy in degrading AR in prostate cancer cell lines.[1] A comprehensive proteomics analysis in VCaP prostate cancer cells treated with this compound showed selective degradation of the AR protein with no significant impact on the levels of over 5,700 other proteins, indicating a high degree of selectivity.[1]

Quantitative Data Summary

The following tables summarize the key in vitro efficacy data for this compound in two common prostate cancer cell lines, LNCaP and VCaP.

Table 1: In Vitro Degradation Potency of this compound

Cell LineDC₅₀ (nM)Dₘₐₓ (%)Treatment Time
LNCaP0.69224 hours
VCaP0.69724 hours

DC₅₀: Concentration required for 50% maximal degradation. Dₘₐₓ: Maximum percentage of degradation.

Table 2: In Vitro Anti-proliferative Activity of this compound

Cell LineIC₅₀ (nM)Treatment Time
LNCaP12.84 days
VCaP10.24 days

IC₅₀: Concentration required for 50% inhibition of cell growth.

Troubleshooting Guide for Unexpected Experimental Results

Encountering unexpected phenotypes or data that deviates from the expected on-target effects of this compound can be challenging. This guide provides a structured approach to troubleshooting potential off-target effects.

Q3: My cells are showing a phenotype that is not consistent with Androgen Receptor degradation. What could be the cause?

A3: While this compound is highly selective, unexpected phenotypes could arise from several factors:

  • Off-target binding: The AR-binding component of this compound could have a low affinity for other proteins, particularly other nuclear receptors, which might modulate their activity without causing degradation.

  • Off-target degradation: Although proteomics data shows high selectivity, it's possible that in a specific cellular context or at high concentrations, this compound could induce the degradation of other proteins.

  • Downstream effects of AR degradation: The phenotype you are observing might be a previously uncharacterized downstream consequence of potent AR degradation in your specific experimental model.

  • Cell line-specific effects: The cellular context, including the expression levels of AR, CRBN, and other interacting proteins, can influence the response to this compound.

Q4: How can I experimentally investigate potential off-target effects of this compound?

A4: A multi-step approach is recommended to investigate potential off-target effects:

  • Confirm On-Target Engagement: First, verify that this compound is engaging and degrading the Androgen Receptor in your experimental system as expected. A Cellular Thermal Shift Assay (CETSA) followed by Western blot is a robust method for confirming target engagement.

  • Global Proteome Analysis: To identify unintended protein degradation, perform a global proteomics experiment (e.g., using mass spectrometry) comparing vehicle-treated cells to this compound-treated cells.

  • Transcriptomic Analysis: RNA sequencing (RNA-seq) can reveal unexpected changes in gene expression that may be due to off-target effects on transcription factors or signaling pathways.

  • Kinase Profiling: If you suspect off-target effects on cellular signaling, a broad-spectrum kinase profiling assay can identify potential interactions with a wide range of kinases.

Signaling Pathways and Experimental Workflows

Diagram 1: Intended Signaling Pathway of this compound

ARD_2051_Pathway ARD_2051 This compound Ternary_Complex Ternary Complex (AR-ARD-2051-CRBN) ARD_2051->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Targeting Degradation AR Degradation Proteasome->Degradation Troubleshooting_Workflow Start Unexpected Phenotype Observed Confirm_On_Target 1. Confirm On-Target AR Degradation (Western Blot, CETSA) Start->Confirm_On_Target On_Target_Yes AR Degradation Confirmed Confirm_On_Target->On_Target_Yes On_Target_No AR Degradation Not Confirmed Confirm_On_Target->On_Target_No Investigate_Off_Target 2. Investigate Potential Off-Target Effects On_Target_Yes->Investigate_Off_Target Troubleshoot_Assay Troubleshoot Experimental Protocol (e.g., compound stability, cell line integrity) On_Target_No->Troubleshoot_Assay Proteomics Global Proteomics (Mass Spec) - Identify unintended degraded proteins Investigate_Off_Target->Proteomics RNA_seq RNA Sequencing - Identify unexpected transcriptomic changes Investigate_Off_Target->RNA_seq Kinase_Screen Kinase Profiling - Identify off-target kinase interactions Investigate_Off_Target->Kinase_Screen Analysis 3. Data Analysis and Target Validation Proteomics->Analysis RNA_seq->Analysis Kinase_Screen->Analysis

References

Technical Support Center: ARD-2051 Xenograft Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ARD-2051 in xenograft models. The information is designed to assist scientists and drug development professionals in overcoming common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: High Variability in Tumor Growth Inhibition

Question: We are observing significant variability in tumor growth inhibition between animals in the same treatment group with this compound. What are the potential causes and solutions?

Answer: High variability is a common challenge in xenograft studies and can stem from several factors. Below is a systematic approach to troubleshooting this issue.

Potential Causes & Troubleshooting Steps:

  • Tumor Cell Heterogeneity: The inherent genetic and phenotypic diversity within the cancer cell line can lead to varied responses to treatment.

    • Solution: Ensure the use of a consistent and low-passage number of VCaP cells for implantation. Perform regular cell line authentication to rule out contamination or genetic drift.

  • Inconsistent Drug Administration: Improper oral gavage technique can lead to significant differences in the actual dose received by each animal.

    • Solution: Standardize the oral gavage procedure across all personnel. Ensure the this compound formulation is homogenous before each administration. Consider having a single, experienced technician perform all dosing.

  • Animal Health and Stress: Underlying health issues or stress in individual animals can impact tumor growth and drug metabolism.

    • Solution: Closely monitor animal health, including body weight and general behavior.[1] Exclude any animals showing signs of illness unrelated to the tumor or treatment. Ensure a consistent and low-stress environment for all cohorts.

  • Suboptimal Sample Size: A small number of animals per group can amplify the effect of individual outliers.

    • Solution: Increase the number of animals per group to enhance statistical power and mitigate the impact of individual variability.

A logical workflow for troubleshooting variability is outlined below:

G cluster_0 Troubleshooting High Variability start High Variability Observed q1 Is Cell Line Passage Low & Authenticated? start->q1 s1 Standardize Cell Culture Protocol q1->s1 No q2 Is Dosing Technique Consistent? q1->q2 Yes s1->q2 s2 Standardize Oral Gavage & Formulation q2->s2 No q3 Are Animals Healthy & Stress-Free? q2->q3 Yes s2->q3 s3 Implement Rigorous Health Monitoring q3->s3 No end_node Variability Reduced q3->end_node Yes s3->end_node

Caption: Troubleshooting workflow for high tumor growth variability.

Issue 2: Lack of Expected Efficacy or Tumor Resistance

Question: Our VCaP xenograft tumors are not responding to this compound treatment as expected, or we are observing tumor regrowth after an initial response. What could be the reason?

Answer: A lack of efficacy or the development of resistance can be due to issues with the drug, the model system, or the experimental design.

Potential Causes & Troubleshooting Steps:

  • Suboptimal Dosing or Schedule: The dose or frequency of this compound administration may be insufficient to maintain adequate degradation of the Androgen Receptor (AR).

    • Solution: Conduct a dose-response study to determine the optimal dose for your specific model.[2] this compound has shown efficacy at doses ranging from 3.75 to 25 mg/kg administered orally on a daily basis.[1] Consider increasing the dose or frequency within acceptable toxicity limits.

  • Poor Drug Bioavailability: Issues with the formulation or the animal's absorption can lead to low systemic exposure.

    • Solution: Verify the formulation of this compound. A common formulation for oral administration in mice is a suspension in 0.5% methylcellulose and 0.2% Tween 80. Conduct pharmacokinetic (PK) studies to measure plasma concentrations of this compound and ensure adequate exposure.

  • Acquired Resistance: The tumor cells may have developed mechanisms to evade the effects of this compound.

    • Solution: Analyze tumor tissue from non-responding animals to assess AR protein levels via Western blot or immunohistochemistry. Investigate potential resistance mechanisms, such as mutations in the AR or components of the ubiquitin-proteasome system.

Expected In Vivo Efficacy of this compound in VCaP Xenograft Model

Dose (mg/kg, p.o., daily)Tumor Growth Inhibition (TGI)Notes
3.75~44%[1]
7.5~71%[1]
12.5~61%[1]
25~80%[1]

This data is based on published results and should be used as a reference. Actual results may vary.

Issue 3: Difficulties with VCaP Xenograft Tumor Establishment

Question: We are having trouble establishing VCaP tumors in our immunodeficient mice. What can we do to improve the tumor take rate?

Answer: The successful establishment of xenograft tumors depends on several factors, including the health of the cells, the implantation technique, and the host mouse strain.

Potential Causes & Troubleshooting Steps:

  • Poor Cell Viability: Cells that are not in an exponential growth phase or have low viability will not establish tumors effectively.

    • Solution: Use VCaP cells that are at a low passage number and are >95% viable. Ensure cells are harvested during the logarithmic growth phase.

  • Implantation Technique: The site and method of injection can significantly impact tumor establishment.

    • Solution: For subcutaneous models, inject 1 x 10^6 to 10 x 10^7 cells in a volume of 100-200 µL.[2] Co-injection with Matrigel (1:1 ratio with cell suspension) can improve tumor take rate and growth.[3]

  • Mouse Strain: The level of immunodeficiency of the host mouse is critical for the engraftment of human tumor cells.

    • Solution: While nude mice can be used, more severely immunodeficient strains like SCID or NOD/SCID mice may offer higher success rates for certain cell lines.[4][5]

Experimental Protocols

Protocol: VCaP Xenograft Establishment and this compound Treatment
  • Cell Culture: Culture VCaP cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Use male, 6-8 week old immunodeficient mice (e.g., SCID or NOD/SCID). Allow animals to acclimate for at least one week before the experiment.

  • Tumor Implantation:

    • Harvest VCaP cells during the exponential growth phase.

    • Resuspend cells in serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL.

    • Mix the cell suspension 1:1 with Matrigel.

    • Subcutaneously inject 200 µL of the cell/Matrigel mixture (containing 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by caliper measurements 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach an average volume of 150-200 mm³, randomize animals into treatment and vehicle control groups.

  • This compound Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water).

    • Administer this compound or vehicle control daily via oral gavage at the desired dose (e.g., 10 mg/kg).

  • Data Collection and Analysis:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the animals and collect tumors for pharmacodynamic analysis (e.g., Western blot for AR levels).

An overview of the experimental workflow is provided below:

G cluster_workflow Experimental Workflow A VCaP Cell Culture B Tumor Implantation (Subcutaneous) A->B C Tumor Growth Monitoring B->C D Randomization C->D E This compound Treatment (Oral Gavage) D->E F Data Collection (Tumor Volume, Body Weight) E->F G Endpoint Analysis (Pharmacodynamics) F->G

Caption: General experimental workflow for this compound xenograft studies.

Mechanism of Action: this compound

This compound is a Proteolysis Targeting Chimera (PROTAC) that selectively degrades the Androgen Receptor (AR).[1][6] It functions as a molecular bridge, bringing together the AR protein and the E3 ubiquitin ligase Cereblon (CRBN).[1] This proximity facilitates the ubiquitination of AR, marking it for degradation by the proteasome. This leads to the suppression of AR-regulated genes and subsequent inhibition of prostate cancer cell growth.[7][8]

The signaling pathway is illustrated in the diagram below:

G cluster_pathway This compound Mechanism of Action ARD2051 This compound Ternary Ternary Complex (AR-ARD2051-CRBN) ARD2051->Ternary AR Androgen Receptor (AR) AR->Ternary CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary Ub Ubiquitination Ternary->Ub Proteasome Proteasome Ub->Proteasome  marks for Degradation AR Degradation Proteasome->Degradation Suppression Suppression of AR-regulated Genes Degradation->Suppression Inhibition Inhibition of Tumor Growth Suppression->Inhibition

Caption: Signaling pathway for this compound-mediated AR degradation.

References

how to prevent ARD-2051 precipitation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve issues related to ARD-2051 precipitation in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO).[1][2] It is recommended to use a fresh, high-purity, anhydrous grade of DMSO, as the solvent is hygroscopic and absorbed water can negatively impact the solubility of this compound.[1]

Q2: I observed precipitation when I diluted my this compound stock solution into my aqueous cell culture medium. Why is this happening and how can I prevent it?

A2: This is a common issue for compounds with low aqueous solubility. This compound is likely precipitating when the concentration of DMSO is significantly lowered by the addition of the aqueous medium. To prevent this, ensure the final concentration of DMSO in your culture medium is as low as possible while still maintaining the solubility of this compound. It is advisable to perform a serial dilution of your DMSO stock solution and visually inspect for any precipitation at each step. Additionally, vortexing the solution during dilution can help.

Q3: What is the maximum recommended concentration for a stock solution of this compound in DMSO?

A3: A stock solution of up to 25 mg/mL (31.67 mM) in DMSO can be prepared.[1][2] It may be necessary to use sonication to fully dissolve the compound at this concentration.[1][2]

Q4: How should I store my this compound stock solution to prevent precipitation?

A4: Stock solutions of this compound in a solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is crucial to protect the solution from light.[1][2] To avoid repeated freeze-thaw cycles which can lead to precipitation, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q5: Can I use a different solvent to dissolve this compound for my experiments?

A5: While DMSO is the recommended solvent for in vitro studies, for specific applications such as in vivo studies in mice, a formulation of 100% PEG200 has been used.[3] If you need to use a different solvent system, it is highly recommended to perform a solubility test first.

Troubleshooting Guide: this compound Precipitation

If you are experiencing precipitation with this compound, please follow the troubleshooting steps outlined below.

Data Presentation

The following table summarizes the known solubility and formulation data for this compound.

Solvent/VehicleConcentrationApplicationReference
DMSO25 mg/mL (31.67 mM)In Vitro Stock Solution[1][2]
100% PEG20012.5 mg/kg (single dose)In Vivo (mice)[3]

Experimental Protocols

Protocol: Aqueous Buffer Solubility Test for this compound

This protocol outlines a method to determine the approximate solubility of this compound in your specific aqueous experimental buffer.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your experimental aqueous buffer (e.g., PBS, cell culture medium)

  • Microcentrifuge tubes

  • Vortex mixer

  • Microscope

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • In a series of microcentrifuge tubes, prepare serial dilutions of the this compound stock solution into your aqueous buffer. Aim for a range of final concentrations relevant to your experiment (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). Keep the final DMSO concentration constant across all dilutions if possible.

  • Vortex each tube thoroughly for 30 seconds immediately after adding the stock solution.

  • Incubate the tubes at your experimental temperature (e.g., 37°C for cell culture) for 1-2 hours.

  • After incubation, visually inspect each tube for any signs of precipitation.

  • For a more sensitive assessment, place a small drop from each tube onto a microscope slide and examine for crystals.

  • The highest concentration that remains clear is the approximate solubility of this compound in your specific aqueous buffer under these conditions.

Mandatory Visualization

Troubleshooting Workflow for this compound Precipitation

The following diagram illustrates a logical workflow to troubleshoot precipitation issues with this compound.

ARD2051_Precipitation_Troubleshooting start Precipitation Observed in this compound Solution check_solvent Is the solvent anhydrous DMSO? start->check_solvent use_dmso Action: Use fresh, anhydrous DMSO. check_solvent->use_dmso No check_concentration Is the stock concentration <= 25 mg/mL? check_solvent->check_concentration Yes use_dmso->check_concentration lower_concentration Action: Lower the stock concentration. check_concentration->lower_concentration No check_storage Was the stock solution stored correctly (-20°C or -80°C, protected from light)? check_concentration->check_storage Yes lower_concentration->check_storage correct_storage Action: Prepare fresh stock and store correctly in aliquots. check_storage->correct_storage No check_aqueous_dilution Did precipitation occur after dilution in aqueous buffer? check_storage->check_aqueous_dilution Yes correct_storage->check_aqueous_dilution perform_solubility_test Action: Perform aqueous buffer solubility test. Consider lowering final concentration. check_aqueous_dilution->perform_solubility_test Yes contact_support Further Assistance Needed: Contact Technical Support check_aqueous_dilution->contact_support No issue_resolved Issue Resolved perform_solubility_test->issue_resolved issue_resolved->contact_support

A troubleshooting flowchart for this compound precipitation issues.

References

ARD-2051 dose-response curve optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing ARD-2051 dose-response curve experiments. This compound is a potent and orally efficacious PROTAC (Proteolysis Targeting Chimera) that degrades the Androgen Receptor (AR). It is under investigation for the treatment of advanced prostate cancer.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective Androgen Receptor (AR) degrader. It functions as a PROTAC, meaning it brings the AR protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the AR protein by the proteasome. This mechanism effectively suppresses AR-regulated gene expression and inhibits the growth of cancer cells dependent on AR signaling.

Q2: In what cell lines has this compound shown activity?

A2: this compound has demonstrated potent activity in inducing AR protein degradation in both LNCaP and VCaP prostate cancer cell lines.

Q3: What are the typical concentrations and endpoints used to measure this compound activity?

A3: The activity of this compound can be measured by its ability to induce AR degradation (quantified by DC50) and its ability to inhibit cell growth (quantified by IC50). The specific values can vary based on the cell line and experimental conditions.

ParameterCell LineValueIncubation TimeDescription
DC50 LNCaP0.6 nM24 hoursConcentration for 50% maximal degradation of AR protein.
DC50 VCaP0.6 nM24 hoursConcentration for 50% maximal degradation of AR protein.
IC50 LNCaP12.8 nM4 daysConcentration for 50% inhibition of cell growth.
IC50 VCaP10.2 nM4 daysConcentration for 50% inhibition of cell growth.

Q4: What is the recommended starting concentration range for a new dose-response experiment?

A4: Based on the known DC50 and IC50 values, a logarithmic dilution series is recommended. For degradation assays, a range spanning from 0.01 nM to 100 nM is appropriate to capture the full curve. For cell growth inhibition assays, a wider range, such as 0.1 nM to 1 µM, should be used. It is always best to perform a wide dose range in initial experiments to ensure the top and bottom plateaus of the curve are well-defined.

Troubleshooting Guide

This guide addresses common issues encountered during this compound dose-response experiments in a question-and-answer format.

Problem 1: High Variability Between Replicate Wells

Question: My dose-response curve shows a high degree of scatter and poor correlation between replicate wells. What are the common causes and solutions?

Answer: High variability is often due to technical inconsistencies in the assay procedure. Key areas to investigate include cell plating, pipetting accuracy, and reagent mixing.

Potential CauseRecommended SolutionAcceptance Criteria
Non-uniform Cell Plating Ensure cells are in a single-cell suspension before plating. After plating, let the plate sit at room temperature for 15-20 minutes before incubation to prevent "edge effects".Coefficient of Variation (%CV) of cell number across wells should be <15%.
Pipetting Inaccuracy Verify pipette calibration. Use reverse pipetting for viscous solutions. Ensure tips are properly sealed. Pre-wet pipette tips before dispensing.%

Technical Support Center: ARD-2051 Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ARD-2051 in animal models. The focus is on proactively addressing potential challenges to help ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected toxicity profile of this compound in animal models?

A1: Preclinical studies have indicated that this compound is well-tolerated in mice. Oral administration of this compound has been shown to effectively inhibit VCaP tumor growth without causing signs of toxicity.[1][2][3][4][5][6] Specifically, daily oral doses of up to 25 mg/kg for 21 days in a VCaP xenograft mouse model resulted in no significant changes in body weight.[7] While this suggests a favorable safety profile, it is crucial to monitor animals for any signs of distress or toxicity, as individual responses can vary depending on the animal model, formulation, and experimental conditions.

Q2: What are potential, albeit unreported, toxicities to monitor for with this compound, given it is a PROTAC?

A2: While this compound has shown no signs of toxicity in initial studies, researchers should be aware of potential class-related toxicities associated with PROTACs. These can include:

  • On-target toxicity: Degradation of the androgen receptor in non-tumor tissues could lead to unforeseen physiological effects.

  • Off-target toxicity: The PROTAC molecule could potentially degrade other proteins besides the intended androgen receptor.

  • E3 Ligase-related effects: As this compound utilizes the CRBN E3 ligase, high exposure could theoretically saturate the ubiquitin-proteasome system or affect the degradation of natural substrates of CRBN.[4]

Careful monitoring of animal health, including body weight, behavior, and organ function (if applicable), is recommended.

Q3: How can the formulation of this compound impact its tolerability in animal models?

A3: The formulation is critical for the bioavailability and tolerability of this compound. A suboptimal formulation can lead to poor absorption, reduced efficacy, and potential local or systemic toxicity. It is important to use a vehicle that is well-tolerated by the animal model and ensures the solubility and stability of this compound. Always include a vehicle-only control group in your experiments to differentiate any vehicle-related effects from the activity of this compound.

Troubleshooting Guides

Issue 1: Unexpected Animal Weight Loss or Signs of Morbidity
  • Question: My animals are showing unexpected weight loss or other signs of poor health after this compound administration. What steps should I take?

  • Answer:

    • Confirm Dosing Accuracy: Double-check your calculations and administration technique to ensure the correct dose is being delivered.

    • Evaluate the Formulation: The vehicle used to dissolve this compound could be causing toxicity. Run a cohort of animals treated with the vehicle alone to assess its tolerability. Consider testing alternative, well-established formulation vehicles if vehicle toxicity is suspected.

    • Assess for "Hook Effect": Although counterintuitive, higher doses of PROTACs can sometimes be less effective and potentially more toxic due to the formation of non-productive binary complexes instead of the desired ternary complex (Target-PROTAC-E3 ligase). Consider performing a dose-response study with lower concentrations to see if the toxicity is dose-dependent and if a lower dose retains efficacy.

    • Monitor Off-Target Effects: If possible, collect plasma and tissue samples to analyze for biomarkers of organ damage (e.g., liver enzymes). This can help identify potential off-target toxicities.

    • Reduce Dosing Frequency: If the half-life of this compound allows, consider reducing the frequency of administration to see if this alleviates the observed toxicity while maintaining efficacy.

Issue 2: Inconsistent Efficacy or Lack of Response in Tumor Models
  • Question: I am not observing the expected anti-tumor efficacy with this compound in my xenograft model. What could be the issue?

  • Answer:

    • Verify Compound Integrity: Ensure that your batch of this compound is pure and has not degraded.

    • Optimize Formulation and Bioavailability: Poor solubility or stability of the formulation can lead to low absorption and insufficient drug exposure at the tumor site. You may need to optimize the formulation to improve the pharmacokinetic properties of this compound.

    • Confirm Target Engagement: If possible, perform pharmacodynamic studies to confirm that this compound is reaching the tumor tissue and degrading the androgen receptor. This can be done by collecting tumor samples at various time points after dosing and analyzing AR levels by Western blot or immunohistochemistry.

    • Re-evaluate Dosing Regimen: The dose and schedule may not be optimal for your specific animal model. A dose-escalation study can help determine the most effective concentration. Also, consider the timing of administration in relation to tumor growth.

    • Check for Resistance Mechanisms: While this compound is designed to overcome some resistance mechanisms, it's possible that your tumor model has unique characteristics that make it less sensitive to AR degradation.

Data Summary

Table 1: In Vivo Efficacy of this compound in VCaP Xenograft Model

Dosage (mg/kg, p.o., daily)Treatment Duration (days)Tumor Growth Inhibition (TGI)Observed Toxicity
3.752144%No significant changes in body weight
7.52171%No significant changes in body weight
12.52161%No significant changes in body weight
252180%No significant changes in body weight

Data synthesized from publicly available information.[7]

Experimental Protocols

Key Experiment: In Vivo Antitumor Efficacy Study

  • Animal Model: Utilize an appropriate immunodeficient mouse model (e.g., SCID or NOD-SCID mice) for xenograft studies.

  • Cell Implantation: Subcutaneously implant VCaP prostate cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a predetermined size (e.g., 100-150 mm³) before randomizing animals into treatment groups.

  • Formulation Preparation: Prepare this compound in a suitable vehicle. A common formulation for oral gavage in mice is 100% PEG200.[8]

  • Dosing Administration: Administer this compound orally (p.o.) once daily at the desired doses (e.g., 3.75, 7.5, 12.5, 25 mg/kg). Include a vehicle control group.

  • Data Collection:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight at the same frequency as an indicator of general toxicity.

    • Observe animals for any clinical signs of distress.

  • Endpoint: Continue treatment for a specified duration (e.g., 21 days). At the end of the study, euthanize the animals and collect tumors for pharmacodynamic analysis (e.g., Western blot for AR levels).

  • Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze body weight changes to assess toxicity.

Visualizations

ARD_2051_Mechanism_of_Action cluster_cell Cancer Cell ARD_2051 This compound Ternary_Complex Ternary Complex (AR-ARD-2051-CRBN) ARD_2051->Ternary_Complex Binds AR Androgen Receptor (AR) (Target Protein) AR->Ternary_Complex Binds Proliferation Cell Proliferation & Survival AR->Proliferation Promotes CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Binds Poly_Ub_AR Poly-ubiquitinated AR Ternary_Complex->Poly_Ub_AR Recruits & Catalyzes Ub Ubiquitin Ub->Ternary_Complex Transfer Proteasome Proteasome Poly_Ub_AR->Proteasome Recognized by Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Degrades Degraded_AR->Proliferation Inhibits Troubleshooting_Workflow Start Observed Toxicity (e.g., Weight Loss) Check_Dose 1. Verify Dosing Accuracy & Technique Start->Check_Dose Eval_Vehicle 2. Evaluate Vehicle Toxicity (Run Vehicle-Only Control) Check_Dose->Eval_Vehicle Vehicle_Toxic Vehicle Toxic? Eval_Vehicle->Vehicle_Toxic Change_Vehicle Test Alternative Formulations Vehicle_Toxic->Change_Vehicle Yes Dose_Response 3. Assess Dose-Dependence (Consider Hook Effect) Vehicle_Toxic->Dose_Response No Change_Vehicle->Dose_Response Lower_Dose Test Lower Doses Dose_Response->Lower_Dose PD_Analysis 4. Conduct Pharmacodynamic/ Toxicology Analysis Lower_Dose->PD_Analysis End Toxicity Mitigated PD_Analysis->End

References

Validation & Comparative

ARD-2051 vs. Enzalutamide: A Preclinical Comparative Guide for Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the emerging PROTAC androgen receptor degrader, ARD-2051, against the established second-generation antiandrogen, enzalutamide, in the context of prostate cancer. This guide presents available preclinical data, experimental methodologies, and mechanistic insights to inform researchers, scientists, and drug development professionals.

Introduction

Treatment of prostate cancer predominantly relies on targeting the androgen receptor (AR) signaling pathway. Enzalutamide, a second-generation nonsteroidal antiandrogen, has been a cornerstone of therapy for metastatic castration-resistant prostate cancer (mCRPC) and other stages of the disease. It functions by competitively inhibiting androgen binding to the AR, thereby preventing its nuclear translocation and coactivator recruitment. However, resistance to enzalutamide, often driven by AR mutations or amplification, remains a significant clinical challenge.

This compound is an investigational, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the androgen receptor.[1][2] As a PROTAC, this compound offers a distinct mechanism of action compared to traditional inhibitors like enzalutamide. Instead of merely blocking AR activity, it hijacks the cell's own ubiquitin-proteasome system to tag the AR for destruction, thus eliminating the receptor protein entirely.[1] This approach has the potential to overcome resistance mechanisms associated with AR overexpression or mutations that affect ligand binding.

Mechanism of Action: Inhibition vs. Degradation

Enzalutamide acts as a competitive antagonist of the androgen receptor. It binds to the ligand-binding domain (LBD) of the AR, preventing the binding of androgens like testosterone and dihydrotestosterone. This inhibition blocks the downstream signaling cascade that promotes prostate cancer cell growth.

This compound, on the other hand, is a heterobifunctional molecule. One end binds to the androgen receptor, and the other end binds to an E3 ubiquitin ligase.[3] This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome. This results in the removal of the AR protein from the cancer cells.

cluster_enzalutamide Enzalutamide (AR Inhibitor) cluster_ard2051 This compound (PROTAC AR Degrader) Androgen Androgen AR_inactive Androgen Receptor (Inactive) Androgen->AR_inactive Binds AR_active AR (Active) AR_inactive->AR_active Activates Enzalutamide Enzalutamide Enzalutamide->AR_inactive Blocks Gene_Expression Gene Expression AR_active->Gene_Expression Promotes Cell_Growth Cell Growth Gene_Expression->Cell_Growth ARD_2051 This compound AR Androgen Receptor ARD_2051->AR Binds E3_Ligase E3 Ubiquitin Ligase ARD_2051->E3_Ligase Recruits Ubiquitination Ubiquitination AR->Ubiquitination Undergoes E3_Ligase->AR Tags with Ubiquitin Proteasome Proteasome Ubiquitination->Proteasome Targets to Degradation AR Degradation Proteasome->Degradation Results in

Figure 1: Mechanism of Action of Enzalutamide vs. This compound.

Preclinical Efficacy: A Comparative Overview

Direct head-to-head clinical trials between this compound and enzalutamide are not available, as this compound is in the preclinical stage of development.[4] However, in vitro studies have provided initial comparative data.

In Vitro Studies

The following tables summarize the key findings from preclinical studies comparing this compound and enzalutamide in prostate cancer cell lines.

Table 1: In Vitro AR Degradation and Cell Growth Inhibition

ParameterThis compoundEnzalutamideCell LinesSource
AR Degradation (DC50) 0.6 nMNot ApplicableLNCaP, VCaP[2][3][5][6]
Maximal AR Degradation (Dmax) >90%Not ApplicableLNCaP, VCaP[1][2][5][6]
Cell Growth Inhibition (IC50) 10.2 nM (VCaP), 12.8 nM (LNCaP)~30-50 nM (LNCaP)LNCaP, VCaP[3][5]

Table 2: Suppression of AR-Regulated Gene (KLK3) Expression

Cell LineThis compound Concentration for EffectEquivalent Enzalutamide ConcentrationPotency DifferenceSource
LNCaP 0.3 nM (53% suppression)100 nM>300-fold more potent[6]
LNCaP 10 nM (79% suppression)1000 nM100-fold more potent[6]
VCaP 30 nM (87% suppression)1000 nM~33-fold more potent[6]
In Vivo Studies

In a VCaP xenograft mouse model, oral administration of this compound demonstrated effective anti-tumor activity.[3] Doses ranging from 3.75 to 25 mg/kg resulted in tumor growth inhibition rates of 44% to 80%, respectively, without significant changes in body weight.[3]

Experimental Protocols

The following are summaries of the experimental methodologies used in the preclinical evaluation of this compound.

Cell Lines and Culture
  • LNCaP and VCaP prostate cancer cell lines: These are androgen-sensitive human prostate cancer cell lines commonly used in prostate cancer research.

  • Culture conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Western Blotting for AR Degradation
  • Treatment: Cells were treated with varying concentrations of this compound or DMSO (control) for a specified duration (e.g., 24 hours).

  • Lysis: Cells were harvested and lysed to extract total protein.

  • Quantification: Protein concentration was determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was probed with primary antibodies against AR and a loading control (e.g., GAPDH), followed by incubation with a secondary antibody.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay
  • Seeding: Cells were seeded in 96-well plates and allowed to attach overnight.

  • Treatment: Cells were treated with a range of concentrations of this compound or enzalutamide for a specified period (e.g., 4 days).

  • Assay: Cell viability was assessed using a CellTiter-Glo luminescent cell viability assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: IC50 values were calculated by fitting the dose-response data to a nonlinear regression curve.

Quantitative Real-Time PCR (qPCR) for Gene Expression
  • Treatment: Cells were treated with this compound, enzalutamide, or DMSO for 24 hours.

  • RNA Extraction and cDNA Synthesis: Total RNA was extracted, and complementary DNA (cDNA) was synthesized using reverse transcriptase.

  • qPCR: qPCR was performed using primers specific for the KLK3 (PSA) gene and a housekeeping gene (e.g., GAPDH) for normalization.

  • Analysis: The relative expression of KLK3 was calculated using the delta-delta Ct method.

cluster_assays In Vitro Assays cluster_endpoints Endpoints start Start cell_culture Prostate Cancer Cell Culture (LNCaP, VCaP) start->cell_culture treatment Treatment with this compound or Enzalutamide cell_culture->treatment western_blot Western Blot for AR Protein Levels treatment->western_blot cell_viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->cell_viability qpcr qPCR for Gene Expression (KLK3) treatment->qpcr dc50_dmax AR Degradation (DC50, Dmax) western_blot->dc50_dmax ic50 Cell Growth Inhibition (IC50) cell_viability->ic50 gene_suppression Gene Suppression qpcr->gene_suppression

Figure 2: In Vitro Experimental Workflow for this compound Evaluation.

Conclusion and Future Directions

The preclinical data currently available suggest that this compound is a potent degrader of the androgen receptor with promising anti-tumor activity in prostate cancer models.[1][2][6] Its mechanism of action, which involves the complete removal of the AR protein, offers a potential advantage over traditional AR inhibitors like enzalutamide, particularly in the context of resistance driven by AR overexpression or mutations. The significantly higher in vitro potency of this compound in suppressing the AR-regulated gene KLK3 compared to enzalutamide is noteworthy.[6]

However, it is crucial to emphasize that this compound is still in the preclinical phase of development.[4] Further studies are required to fully assess its pharmacokinetic and pharmacodynamic properties, long-term safety profile, and efficacy in a broader range of prostate cancer models, including those resistant to enzalutamide. Ultimately, clinical trials will be necessary to determine the therapeutic potential of this compound in patients with prostate cancer and to establish its standing relative to enzalutamide and other approved therapies. The development of this compound and other AR PROTACs represents an exciting and evolving area of research in the pursuit of more effective treatments for prostate cancer.

References

A Comparative Guide to Androgen Receptor Degraders: ARD-2051 vs. Clinical-Stage Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of prostate cancer therapy is rapidly evolving, with a significant focus on overcoming resistance to conventional androgen receptor (AR) antagonists. A promising strategy that has emerged is the targeted degradation of the AR protein using Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of ARD-2051, a potent preclinical AR degrader, with two leading clinical-stage AR degraders, Bavdegalutamide (ARV-110) and ARV-766. This comparison is based on available preclinical and clinical data to support informed research and development decisions.

Introduction to AR Degraders and the PROTAC Mechanism

The androgen receptor is a key driver of prostate cancer progression. While AR antagonists have been a mainstay of treatment, resistance often develops through mechanisms such as AR gene amplification, point mutations, and the expression of splice variants. PROTACs offer a distinct mechanism of action by harnessing the cell's own ubiquitin-proteasome system to specifically eliminate the AR protein, thereby addressing these resistance mechanisms.

A PROTAC is a heterobifunctional molecule with three key components: a ligand that binds to the target protein (in this case, the androgen receptor), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation leads to the ubiquitination of the AR, marking it for degradation by the proteasome.

Preclinical Performance: A Head-to-Head Look

The preclinical efficacy of AR degraders is primarily evaluated by their ability to induce AR degradation, measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), as well as their ability to inhibit cancer cell growth (IC50).

ParameterThis compoundBavdegalutamide (ARV-110)ARV-766
Cell Line LNCaP VCaP LNCaP
AR Degradation DC50 0.6 nM[1][2][3][4]0.6 nM[1][2][3][4]< 1 nM[5]
AR Degradation Dmax >90%[3]>90%[3]>95%[6]
Cell Growth Inhibition IC50 12.8 nM[1]10.2 nM[1]Not explicitly stated in the provided results.
Oral Bioavailability Good in mouse, rat, and dog[2][4][7]Orally bioavailable[8]Orally bioavailable[9][10][11][12]

Key Observations from Preclinical Data:

  • All three degraders demonstrate potent, low nanomolar to sub-nanomolar DC50 values for AR degradation in both LNCaP and VCaP prostate cancer cell lines.[1][2][3][4][5][6][8][13][9][10][11][12]

  • They all achieve a high degree of maximal AR degradation, exceeding 90%.[3][6][13]

  • This compound has demonstrated better oral plasma exposure in mice compared to ARV-110 in a direct comparison study.[14]

  • ARV-766 was specifically designed to have broader activity against AR ligand-binding domain (LBD) mutations, including L702H, which is a known resistance mechanism to some AR antagonists.[5]

Clinical Snapshot: Bavdegalutamide (ARV-110) and ARV-766

Bavdegalutamide and ARV-766 have both progressed to clinical trials, providing valuable insights into their safety and efficacy in patients with metastatic castration-resistant prostate cancer (mCRPC).

Clinical AspectBavdegalutamide (ARV-110)ARV-766
Development Phase Phase 2[15]Phase 1/2[16][17]
Patient Population mCRPC patients who have progressed on prior novel hormonal agents.[15][18]mCRPC patients who have progressed on prior novel hormonal agent therapy.[16][17]
Key Efficacy Findings Demonstrated anti-tumor efficacy, particularly in patients with AR T878X and H875Y mutations, with approximately 50% of these patients experiencing a significant reduction in prostate-specific antigen (PSA) levels.[15]Showed promising clinical activity in patients with tumors harboring AR LBD mutations, with a PSA50 (≥50% PSA decline) rate of 43% in this population.
Tolerability Generally well-tolerated at doses up to 420 mg.[15]Monotherapy was well-tolerated with manageable toxicity.

Signaling Pathways and Experimental Workflows

To understand the context of these degraders, it is crucial to visualize the androgen receptor signaling pathway and the experimental workflows used for their evaluation.

AR_Signaling_Pathway Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP_complex AR-HSP Complex Androgen->AR_HSP_complex Binds & displaces HSP AR AR AR->AR_HSP_complex Stabilized by AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP HSP HSP->AR_HSP_complex AR_HSP_complex->AR ARE Androgen Response Element AR_dimer->ARE Binds to Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth Promotes

Caption: Simplified Androgen Receptor (AR) Signaling Pathway.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC (e.g., this compound) PROTAC->PROTAC Ternary_Complex Ternary Complex (AR-PROTAC-E3) PROTAC->Ternary_Complex AR Androgen Receptor (Target Protein) AR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_AR Ubiquitinated AR Ternary_Complex->Ubiquitinated_AR Ubiquitination Ubiquitin Ub Ubiquitin->Ternary_Complex Proteasome Proteasome Ubiquitinated_AR->Proteasome Targeted for Degradation Degradation AR Degradation Proteasome->Degradation

Caption: General Mechanism of PROTAC-mediated AR Degradation.

Experimental_Workflow Experimental Workflow for AR Degrader Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Prostate Cancer Cell Culture (LNCaP, VCaP) Treatment Treatment with AR Degrader Cell_Culture->Treatment Western_Blot Western Blot for AR Degradation (DC50, Dmax) Treatment->Western_Blot Cell_Viability Cell Viability Assay (IC50) Treatment->Cell_Viability Xenograft Xenograft Model Establishment Dosing Oral Administration of AR Degrader Xenograft->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement PK_PD Pharmacokinetics & Pharmacodynamics Dosing->PK_PD

Caption: A General Experimental Workflow for Evaluating AR Degraders.

Detailed Experimental Protocols

Western Blot for AR Degradation

This is a fundamental assay to quantify the degradation of the AR protein.

1. Cell Culture and Treatment:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP) are cultured in appropriate media (e.g., RPMI-1640 for LNCaP, DMEM for VCaP) supplemented with 10% fetal bovine serum.

  • Cells are seeded in 6-well plates and allowed to attach overnight.

  • Cells are then treated with a serial dilution of the AR degrader (e.g., this compound) or vehicle control (DMSO) for a specified time (typically 24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).

  • Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • The total protein concentration of the lysates is determined using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific for the androgen receptor. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

4. Data Analysis:

  • The intensity of the AR band is normalized to the corresponding loading control band.

  • The percentage of AR degradation is calculated relative to the vehicle-treated control.

  • DC50 values are determined by plotting the percentage of AR degradation against the logarithm of the degrader concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of the AR degrader in a living organism.

1. Animal Models:

  • Male immunodeficient mice (e.g., SCID or nude mice) are used.

  • Prostate cancer cells (e.g., VCaP) are mixed with Matrigel and injected subcutaneously into the flanks of the mice.

2. Tumor Growth and Treatment:

  • Tumor growth is monitored regularly using calipers.

  • Once the tumors reach a specified size, the mice are randomized into treatment and control groups.

  • The AR degrader is administered orally at various doses, typically once daily. The control group receives the vehicle.

3. Efficacy Assessment:

  • Tumor volumes and body weights are measured throughout the study.

  • At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as Western blotting to confirm AR degradation in the tumor tissue.

4. Data Analysis:

  • Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group.

  • Statistical analysis is performed to determine the significance of the anti-tumor effect.

Conclusion

This compound is a highly potent, orally bioavailable preclinical AR degrader with comparable in vitro degradation activity to the clinical-stage degraders Bavdegalutamide (ARV-110) and ARV-766. Notably, preclinical data suggests this compound may have improved oral plasma exposure compared to ARV-110. While Bavdegalutamide and ARV-766 have demonstrated promising clinical activity in heavily pre-treated mCRPC patients, particularly those with specific AR mutations, further clinical development is needed to fully establish their therapeutic potential. The continued investigation of next-generation AR degraders like this compound is crucial for advancing the treatment of prostate cancer and overcoming the challenge of drug resistance. This guide provides a foundational comparison to aid researchers in the strategic development of novel AR-targeted therapies.

References

Validating Target Engagement of ARD-2051: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, validating the engagement of a therapeutic agent with its intended target is a critical step. This guide provides a comparative analysis of ARD-2051, a novel androgen receptor (AR) PROTAC degrader, with alternative AR-targeted therapies. The information presented herein is supported by preclinical data to aid in the objective evaluation of this compound's performance.

Executive Summary

This compound is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the androgen receptor (AR), a key driver in prostate cancer. This guide compares the preclinical efficacy of this compound with another AR PROTAC, ARV-110 (bavdegalutamide), and a non-PROTAC AR inhibitor, enzalutamide. The data demonstrates this compound's high potency in degrading AR and inhibiting cancer cell growth, positioning it as a promising therapeutic candidate.

Comparative Preclinical Efficacy

The following tables summarize the key preclinical data for this compound, ARV-110, and enzalutamide in well-established prostate cancer cell lines, LNCaP and VCaP.

CompoundTargetMechanism of ActionCell LineDC50 (nM)Dmax (%)Reference
This compound Androgen ReceptorPROTAC Degrader (CRBN)LNCaP0.6>90[1][2][3]
VCaP0.6>90[1][2][3]
ARV-110 Androgen ReceptorPROTAC Degrader (CRBN)LNCaP~1>95
VCaP~1>95

Table 1: In Vitro Androgen Receptor Degradation. DC50 represents the concentration required for 50% maximal degradation, and Dmax is the maximum percentage of degradation achieved.

CompoundTargetMechanism of ActionCell LineIC50 (nM)Reference
This compound Androgen ReceptorPROTAC Degrader (CRBN)LNCaP13[3]
VCaP10[3]
ARV-110 Androgen ReceptorPROTAC Degrader (CRBN)LNCaPNot explicitly stated
VCaPLow nanomolar
Enzalutamide Androgen ReceptorInhibitorLNCaP36 - 5600
VCaPNot explicitly stated

Table 2: In Vitro Cell Growth Inhibition. IC50 is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP binds AR AR Ternary_Complex AR-ARD2051-E3 AR->Ternary_Complex AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation HSP HSP AR_HSP->AR dissociates ARD_2051 ARD_2051 ARD_2051->Ternary_Complex E3_Ligase E3_Ligase E3_Ligase->Ternary_Complex Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ub_AR Proteasome Proteasome Ub_AR->Proteasome Degradation AR Degradation Proteasome->Degradation ARE Androgen Response Element AR_dimer->ARE binds Transcription Gene Transcription ARE->Transcription

Caption: Androgen Receptor signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_western_blot Western Blot for AR Degradation cluster_viability_assay Cell Viability Assay Seed_Cells Seed Prostate Cancer Cells (LNCaP/VCaP) Treat_Cells Treat with this compound / Alternatives Seed_Cells->Treat_Cells Incubate Incubate for specified time Treat_Cells->Incubate Lyse_Cells Cell Lysis Incubate->Lyse_Cells Add_Reagent Add Viability Reagent (e.g., MTT, MTS) Incubate->Add_Reagent Quantify_Protein Protein Quantification Lyse_Cells->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Incubate with Primary Antibody (anti-AR) Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detect Detection & Imaging Secondary_Ab->Detect Analyze Densitometry Analysis (DC50, Dmax) Detect->Analyze Incubate_Assay Incubate Add_Reagent->Incubate_Assay Measure_Absorbance Measure Absorbance/Luminescence Incubate_Assay->Measure_Absorbance Calculate_Viability Calculate % Viability (IC50) Measure_Absorbance->Calculate_Viability

Caption: A typical experimental workflow for evaluating PROTAC-mediated protein degradation and cell viability.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the summarized protocols for the key assays used to evaluate this compound's target engagement.

Western Blot for Androgen Receptor Degradation

This protocol is used to quantify the levels of AR protein following treatment with a degrader.

  • Cell Culture and Treatment:

    • Seed prostate cancer cells (LNCaP or VCaP) in appropriate culture plates and allow them to adhere.

    • Treat the cells with varying concentrations of this compound, ARV-110, or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for AR overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the AR band intensity to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of AR degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Cell Viability Assay

This assay measures the effect of the compounds on cell proliferation and viability.

  • Cell Seeding and Treatment:

    • Seed LNCaP or VCaP cells in 96-well plates at an appropriate density.

    • After 24 hours, treat the cells with a range of concentrations of this compound, ARV-110, enzalutamide, or a vehicle control.

  • Incubation and Reagent Addition:

    • Incubate the plates for a specified period (e.g., 4 days).

    • Add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well.

  • Measurement and Analysis:

    • Incubate the plates according to the manufacturer's instructions to allow for the conversion of the reagent by viable cells.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.

References

Hypothetical Comparison Framework: ARD-2051 vs. ARD-69

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for publicly available information on "ARD-2051" and "ARD-69" PROTAC degraders has yielded no specific scientific literature, datasheets, or comparative studies. These designations may refer to early-stage internal research candidates that have not yet been disclosed in publications or public databases.

Consequently, the necessary experimental data required to construct a detailed comparison guide as requested is not available in the public domain. This includes quantitative performance metrics, detailed experimental protocols, and the specific signaling pathways they target.

Should information on this compound and ARD-69 become publicly available, a comprehensive comparison guide could be developed. A hypothetical structure for such a guide is outlined below, which could be populated with specific data once accessible.

This framework illustrates how a comparison would be structured if data were available.

Overview and Mechanism of Action

A detailed introduction to each PROTAC degrader would be provided, including their target proteins, the E3 ligase they recruit, and their proposed mechanism of action.

A diagram illustrating the general mechanism of PROTACs would be included.

cluster_0 PROTAC-mediated Protein Degradation POI Protein of Interest (Target) PROTAC PROTAC (this compound or ARD-69) POI->PROTAC Proteasome Proteasome POI->Proteasome   Target Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI   Ubiquitination Ub Ubiquitin Degradation Degraded Peptides Proteasome->Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

Performance Data

Quantitative data on the efficacy and selectivity of each degrader would be presented in tabular format.

Table 1: In Vitro Degradation Performance

ParameterThis compoundARD-69
Target Protein Data not availableData not available
Cell Line(s) Data not availableData not available
DC50 (nM) Data not availableData not available
Dmax (%) Data not availableData not available
Time to Dmax (hours) Data not availableData not available

Table 2: Selectivity Profile

ParameterThis compoundARD-69
Off-Target Proteins Data not availableData not available
Selectivity Index Data not availableData not available

Experimental Protocols

Detailed methodologies for key experiments would be provided.

Western Blot for Protein Degradation:

  • Cell Culture and Treatment: Cells would be seeded and treated with varying concentrations of this compound or ARD-69 for specified time points.

  • Lysis: Cells would be harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Protein concentration would be determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein would be run on an SDS-PAGE gel and transferred to a PVDF membrane.

  • Immunoblotting: The membrane would be blocked and incubated with primary antibodies against the target protein and a loading control (e.g., GAPDH), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands would be visualized using a chemiluminescence substrate and an imaging system.

An experimental workflow diagram would be presented.

cluster_1 Western Blot Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E PVDF Transfer D->E F Immunoblotting E->F G Detection F->G

Caption: Standard workflow for Western Blot analysis of protein degradation.

Signaling Pathway Analysis

A diagram of the signaling pathway associated with the target protein would be provided to illustrate the downstream consequences of its degradation.

Without knowing the target protein, a generic placeholder diagram is shown.

cluster_2 Hypothetical Signaling Pathway Upstream Upstream Signal Target Target Protein (Degraded by PROTAC) Upstream->Target Downstream1 Downstream Effector 1 Target->Downstream1 Downstream2 Downstream Effector 2 Target->Downstream2 Response Cellular Response Downstream1->Response Downstream2->Response

Caption: Example of a signaling pathway affected by protein degradation.

Assessing the Specificity of ARD-2051: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and researchers focused on novel cancer therapeutics, the specificity of a molecule is a critical determinant of its potential efficacy and safety. This guide provides a comparative analysis of the specificity of ARD-2051, a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR), a key driver of prostate cancer.[1][2][3][4][5] This analysis is presented alongside data for the clinically advanced AR degrader, ARV-110, and other relevant alternatives to provide a comprehensive overview for assessing its off-target profile.

Comparative Analysis of Specificity

This compound has been demonstrated to be a highly selective degrader of the Androgen Receptor.[1] Proteomic analysis in VCaP prostate cancer cells has confirmed its specificity, setting a benchmark for its development as a therapeutic agent. This high selectivity is a crucial feature for minimizing potential side effects and toxicity that can arise from off-target protein degradation.

To provide a clear comparison, the following table summarizes the specificity and potency of this compound against its key competitor, ARV-110.

FeatureThis compoundARV-110
Target Androgen Receptor (AR)Androgen Receptor (AR)
Mechanism of Action PROTAC-mediated ubiquitination and proteasomal degradation of ARPROTAC-mediated ubiquitination and proteasomal degradation of AR
Cell Lines Tested VCaP, LNCaPVCaP, LNCaP, and others
Potency (DC50) 0.6 nM in VCaP and LNCaP cells[1]~1 nM[6]
Maximum Degradation (Dmax) >90% in VCaP and LNCaP cells[1]>90%[6]
Reported Specificity Highly selective AR degrader based on proteomic analysis in VCaP cells.[1]Highly selective for AR as demonstrated by proteomic studies.[6]
Off-Target Effects Noted No significant degradation of over 5,700 other proteins was observed in proteomic analysis.Preclinical data indicates high selectivity with minimal off-target degradation.

Experimental Protocols

The assessment of a PROTAC's specificity is paramount. The following outlines a representative methodology for a proteome-wide analysis of protein degradation, similar to the approach used to characterize this compound.

Proteome-Wide Specificity Analysis using Tandem Mass Tag (TMT) Mass Spectrometry

This method allows for the quantitative comparison of protein abundance across multiple samples, enabling the identification of proteins that are selectively degraded by the PROTAC.

1. Cell Culture and Treatment:

  • Prostate cancer cell lines (e.g., VCaP) are cultured under standard conditions.

  • Cells are treated with either DMSO (vehicle control), a control compound, or varying concentrations of the PROTAC (e.g., this compound at 100 nM and 1 µM) for a specified duration (e.g., 24 hours).

2. Protein Extraction and Digestion:

  • Following treatment, cells are harvested, and proteins are extracted using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA assay.

  • An equal amount of protein from each sample is reduced, alkylated, and then digested into peptides using an enzyme such as trypsin.

3. Tandem Mass Tag (TMT) Labeling:

  • Peptides from each condition are labeled with a unique isobaric TMT reagent. This allows for the samples to be pooled for simultaneous analysis.

  • The labeling reaction is quenched, and the labeled peptide samples are combined.

4. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • The pooled, labeled peptide mixture is fractionated using high-pH reversed-phase liquid chromatography to reduce sample complexity.

  • Each fraction is then analyzed by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).

5. Data Analysis:

  • The resulting MS/MS spectra are searched against a human protein database to identify peptides and their corresponding proteins.

  • The TMT reporter ion intensities are used to quantify the relative abundance of each protein across the different treatment conditions.

  • Data is typically visualized using a volcano plot, which displays the log2 fold change in protein abundance versus the statistical significance (p-value). Proteins that are significantly downregulated in the PROTAC-treated samples compared to the control are identified as potential off-targets.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and the workflow for assessing its specificity.

PROTAC_Mechanism cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation ARD_2051 This compound (PROTAC) AR Androgen Receptor (Target Protein) ARD_2051->AR Binds to E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) ARD_2051->E3_Ligase Recruits ARD_2051_bound This compound E3_Ligase_bound E3 Ligase ARD_2051_bound->E3_Ligase_bound AR_bound AR AR_bound->ARD_2051_bound Ubiquitin Ubiquitin Ub_AR Poly-ubiquitinated AR Ubiquitin->Ub_AR Transfer Proteasome Proteasome Ub_AR->Proteasome Targeted for Degradation Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Degrades cluster_ternary cluster_ternary

Caption: Mechanism of action for this compound, a PROTAC that induces degradation of the Androgen Receptor.

Proteomics_Workflow start Cell Treatment (e.g., VCaP cells + this compound) lysis Protein Extraction and Digestion start->lysis labeling TMT Labeling of Peptides lysis->labeling pooling Pooling of Labeled Samples labeling->pooling lc_ms LC-MS/MS Analysis pooling->lc_ms data_analysis Data Analysis and Quantification lc_ms->data_analysis end Identification of Selectively Degraded Proteins data_analysis->end

Caption: Experimental workflow for assessing the specificity of a PROTAC degrader using proteomics.

References

A Comparative Analysis of PROTACs Targeting the Androgen Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of prominent Proteolysis Targeting Chimeras (PROTACs) designed to degrade the Androgen Receptor (AR), a key driver in prostate cancer. This document summarizes key performance data, details experimental methodologies for evaluation, and visualizes the underlying biological pathways and workflows.

The landscape of AR-targeted therapies is evolving from inhibition to degradation. PROTACs, heterobifunctional molecules that induce the ubiquitination and subsequent proteasomal degradation of a target protein, offer a novel and potent approach to overcome resistance mechanisms associated with traditional AR inhibitors.[1][2] This guide focuses on a comparative study of several key AR PROTACs that have shown significant preclinical and, in some cases, clinical activity.

Performance Data of AR PROTACs

The following table summarizes the degradation efficiency (DC50 and Dmax) of several prominent AR PROTACs in commonly used prostate cancer cell lines. DC50 represents the concentration of the PROTAC that induces 50% degradation of the target protein, while Dmax is the maximum percentage of degradation achieved. Lower DC50 values and higher Dmax values are indicative of a more potent and efficacious PROTAC.

PROTACE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)Citation(s)
ARV-110 Cereblon (CRBN)VCaP~1>90[3][4]
LNCaP<1>95[2][5]
ARV-766 Cereblon (CRBN)VCaP<1>90[6][7][8]
ARD-2585 Cereblon (CRBN)VCaP≤0.195-97[9][10][11]
LNCaP≤0.1Not Reported[10][11]
ARD-2051 Cereblon (CRBN)VCaP0.6>90[12][13][14][15][16]
LNCaP0.6>90[12][13][14][15][16]
ARCC-4 von Hippel-Lindau (VHL)Prostate Cancer Cells5>95[1][2][17]
TD-802 Cereblon (CRBN)LNCaP12.593[17]

Signaling Pathways and Experimental Workflows

To understand the context in which these PROTACs operate and how they are evaluated, the following diagrams illustrate the AR signaling pathway, the general mechanism of PROTAC action, and a typical experimental workflow.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR HSP Heat Shock Proteins (HSP) AR->HSP AR_dimer AR Dimerization & Nuclear Translocation AR->AR_dimer Conformational Change & HSP Dissociation ARE Androgen Response Element (ARE) Gene Target Gene Transcription ARE->Gene Cell Cell Growth & Proliferation Gene->Cell AR_dimer->ARE

Figure 1: Simplified Androgen Receptor (AR) Signaling Pathway.

PROTAC_Mechanism PROTAC AR PROTAC AR Androgen Receptor (AR) PROTAC->AR E3 E3 Ubiquitin Ligase PROTAC->E3 Ternary Ternary Complex (AR-PROTAC-E3) AR->Ternary E3->Ternary PolyUb Poly-ubiquitination of AR Ternary->PolyUb Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation AR Degradation Proteasome->Degradation

Figure 2: General Mechanism of Action for an AR PROTAC.

Experimental_Workflow cluster_assays Downstream Assays start Start: Prostate Cancer Cell Culture treat Treat cells with varying concentrations of AR PROTACs start->treat incubate Incubate for a defined period (e.g., 24 hours) treat->incubate harvest Harvest Cells incubate->harvest western Western Blot (AR Degradation) harvest->western viability Cell Viability Assay (e.g., MTT/MTS) harvest->viability ubiquitin Ubiquitination Assay (AR Ubiquitination) harvest->ubiquitin data Data Analysis: Determine DC50, Dmax, IC50, etc. western->data viability->data ubiquitin->data end End: Comparative Evaluation data->end

Figure 3: Typical Experimental Workflow for AR PROTAC Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are standardized protocols for key assays used to evaluate AR PROTACs.

Western Blot for AR Degradation

This assay is fundamental for quantifying the degradation of the AR protein following PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed prostate cancer cells (e.g., LNCaP, VCaP) in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Treat the cells with a range of concentrations of the AR PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Protein Extraction:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against AR (and a loading control like GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the AR band intensity to the loading control.

    • Calculate the percentage of AR degradation relative to the vehicle control for each PROTAC concentration to determine DC50 and Dmax values.[18]

Cell Viability Assay (MTT/MTS)

This assay assesses the effect of AR degradation on the proliferation and viability of prostate cancer cells.

  • Cell Seeding:

    • Seed prostate cancer cells in a 96-well plate at an appropriate density.

    • Allow the cells to attach overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the AR PROTACs.

    • Incubate for a designated period (e.g., 72 hours).

  • Viability Measurement:

    • Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).[19][20]

AR Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation of AR is mediated by the ubiquitin-proteasome system.

  • Cell Treatment and Lysis:

    • Treat cells with the AR PROTAC for a shorter time course (e.g., 2-6 hours) to capture ubiquitinated intermediates. It is often beneficial to co-treat with a proteasome inhibitor (e.g., MG132) to allow the accumulation of polyubiquitinated AR.

    • Lyse the cells in a buffer containing deubiquitinase inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysates with an anti-AR antibody to immunoprecipitate the AR protein.

    • Use protein A/G beads to pull down the antibody-protein complexes.

  • Western Blotting:

    • Wash the beads to remove non-specific binding.

    • Elute the proteins and perform a Western blot as described above.

    • Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin chains attached to AR. A "smear" or ladder of high molecular weight bands indicates ubiquitination.[21][22]

Conclusion

The development of AR-targeting PROTACs represents a significant advancement in the potential treatment of prostate cancer, particularly in overcoming resistance to traditional therapies. The data presented in this guide highlight the remarkable potency of several PROTAC molecules, with compounds like ARD-2585 demonstrating sub-nanomolar DC50 values.[10][11][23] The choice of E3 ligase, linker design, and the AR-binding moiety all play critical roles in determining the degradation efficiency and overall pharmacological properties of these molecules. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of novel AR degraders. As more AR PROTACs progress through clinical trials, a deeper understanding of their therapeutic potential and limitations will continue to emerge.[24]

References

A Comparative Guide to ARD-2051: Evaluating its Efficacy Against Androgen Receptor Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of prostate cancer treatment is continually evolving, with a significant focus on overcoming resistance to standard androgen receptor (AR) targeted therapies. A key mechanism of this resistance is the emergence of mutations in the AR ligand-binding domain. This guide provides a comparative analysis of ARD-2051, a novel Proteolysis Targeting Chimera (PROTAC) AR degrader, and its potential efficacy against various AR mutants, benchmarked against other relevant therapies.

Introduction to this compound

This compound is a potent and orally bioavailable PROTAC designed to induce the degradation of the androgen receptor.[1] Unlike traditional AR inhibitors that merely block the receptor's function, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the AR protein.[1] This mechanism offers a promising strategy to overcome resistance mediated by AR overexpression or mutations that can convert antagonists into agonists.

Mechanism of Action: PROTAC-mediated AR Degradation

The function of this compound is predicated on its bifunctional nature. One end of the molecule binds to the androgen receptor, while the other end recruits an E3 ubiquitin ligase. This proximity induces the tagging of the AR protein with ubiquitin, marking it for destruction by the cell's proteasome. This process is catalytic, allowing a single molecule of this compound to induce the degradation of multiple AR protein copies.

cluster_0 Cellular Environment cluster_1 Ternary Complex Formation ARD_2051 This compound AR Androgen Receptor (WT or Mutant) ARD_2051->AR Binds to AR E3 E3 Ubiquitin Ligase ARD_2051->E3 Recruits E3 Ligase Ternary_Complex This compound : AR : E3 Ligase Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Degradation Degraded_AR Proteasome->Degraded_AR AR Fragments Ternary_Complex->Ub Ubiquitination cluster_workflow AR Degradation Assay Workflow Start Seed Cells Treatment Treat with This compound Start->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Immunoblot Immunoblotting (Anti-AR, Anti-GAPDH) Transfer->Immunoblot Detection Chemiluminescent Detection Immunoblot->Detection Analysis Quantify AR Levels Detection->Analysis End Determine DC50 Analysis->End

References

A Head-to-Head Showdown: In Vivo Efficacy of AR PROTACs in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of the in vivo performance of leading Androgen Receptor (AR) Proteolysis Targeting Chimeras (PROTACs) for the treatment of prostate cancer. We delve into the preclinical and clinical data of key players, providing a clear overview of their anti-tumor activity and degradation capabilities.

The Androgen Receptor remains a critical therapeutic target in prostate cancer. However, resistance to conventional AR inhibitors has fueled the development of novel therapeutic strategies, with AR PROTACs emerging as a promising approach to overcome this challenge by inducing the degradation of the AR protein. This guide focuses on a comparative analysis of the most prominent AR PROTACs, with a particular emphasis on Bavdegalutamide (ARV-110) and its successor, ARV-766, alongside other notable preclinical candidates.

Mechanism of Action: Degrading the Driver of Prostate Cancer

AR PROTACs are heterobifunctional molecules that simultaneously bind to the Androgen Receptor and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the AR protein by the proteasome, thereby eliminating the key driver of prostate cancer cell growth and proliferation.

Caption: Mechanism of PROTAC-mediated androgen receptor degradation.

In Vivo Performance: A Comparative Analysis

While direct head-to-head preclinical studies comparing all major AR PROTACs in the same experiment are limited, a wealth of individual study data allows for a comprehensive cross-comparison of their in vivo efficacy. The following tables summarize key findings from xenograft studies.

Table 1: In Vivo Efficacy of AR PROTACs in Prostate Cancer Xenograft Models
CompoundAnimal ModelDosing and ScheduleTumor Growth Inhibition (TGI)AR DegradationReference
ARV-110 (Bavdegalutamide) VCaP Xenograft (castrated)10 mg/kg, PO, QD>100%~95% at 10 mg/kg[1]
VCaP Xenograft (enzalutamide-resistant)1 mg/kg, PO, QDSignificant tumor growth inhibition>90%[2][3]
LNCaP XenograftNot SpecifiedSignificant tumor growth inhibitionNot Specified[2]
PDX Model10 mg/kg, POSignificant inhibition of enzalutamide-insensitive tumorsNot Specified[3]
ARV-766 Not SpecifiedNot SpecifiedRobustly suppresses tumor growth, even with high androgen levelsNot Specified[4]
ARD-2585 VCaP XenograftNot Specified~70-75% TGINot Specified
ARD-2051 VCaP XenograftNot Specified~70-75% TGINot Specified
ARCC-4 Not SpecifiedNot SpecifiedMore effective at inhibiting proliferation than enzalutamideDmax of 98% (in vitro)[5]
TD-802 Xenograft Mouse ModelNot SpecifiedStrong antitumor activityNot Specified[5]

Note: This table represents a summary of data from various sources and may not be a direct head-to-head comparison under identical experimental conditions.

Clinical Insights

Both ARV-110 and ARV-766 have advanced to clinical trials, providing valuable data in patients with metastatic castration-resistant prostate cancer (mCRPC).

  • ARV-110 (Bavdegalutamide) : The first AR PROTAC to enter clinical trials, ARV-110 has shown a favorable safety profile and evidence of anti-tumor activity, including PSA reductions and tumor responses in a heavily pretreated patient population.[6]

  • ARV-766 : As a second-generation AR degrader, ARV-766 was designed for broader coverage of AR mutations.[4] Clinical data suggests a potentially better tolerability profile compared to bavdegalutamide and robust efficacy in patients with tumors harboring AR ligand-binding domain (LBD) mutations.

Key Experimental Protocols

The following outlines a general methodology for assessing the in vivo efficacy of AR PROTACs in prostate cancer xenograft models.

General Workflow for In Vivo Efficacy Studies cluster_workflow Xenograft Model Workflow start Prostate Cancer Cell Line Culture implant Subcutaneous Implantation into Immunodeficient Mice start->implant monitor Tumor Growth Monitoring implant->monitor randomize Randomization into Treatment Groups monitor->randomize treat Drug Administration (PROTAC vs. Vehicle) randomize->treat measure Tumor Volume & Body Weight Measurement treat->measure endpoint Endpoint Analysis: Tumor Harvesting, Western Blot for AR, Immunohistochemistry measure->endpoint end Data Analysis & Interpretation endpoint->end

References

Safety Operating Guide

Navigating the Disposal of ARD-2051: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As a novel and potent research chemical, a specific Safety Data Sheet (SDS) with official disposal procedures for ARD-2051 is not publicly available. The following guidance is based on best practices for the handling and disposal of potent, novel chemical compounds and similar Proteolysis Targeting Chimera (PROTAC) molecules. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the supplier-provided SDS (if available) for definitive procedures. Treat this compound as a highly potent and hazardous substance at all times.

This compound is a potent and orally efficacious androgen receptor (AR) proteolysis-targeting chimera (PROTAC) degrader being investigated for the treatment of advanced prostate cancer.[1][2][3][4] Due to its high potency and novel toxicological profile, extreme care must be taken in its handling and disposal to ensure the safety of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Given the lack of specific toxicity data, this compound should be handled in a controlled laboratory environment with appropriate engineering controls and personal protective equipment.

Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves are mandatory.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Lab Coat: A standard laboratory coat is required.

Engineering Controls:

  • All handling of solid this compound or its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activity of this compound. This data underscores the compound's high potency, necessitating cautious handling and disposal.

ParameterCell Line(s)Value(s)Notes
DC50 LNCaP, VCaP0.6 nMConcentration for 50% degradation of the target protein.[4][5]
Dmax LNCaP, VCaP>90%Maximum degradation of the target protein.[1][2][3]
IC50 LNCaP, VCaP12.8 nM, 10.2 nMConcentration for 50% inhibition of cell growth.[5]
Storage (Stock Solution) --80°C for 6 months; -20°C for 1 month (protect from light)Recommended storage conditions to maintain stability.[5]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be in full compliance with all local, state, and federal regulations for hazardous chemical waste.[6] The following protocol provides a general framework and should be adapted to your institution's specific EHS guidelines.

Experimental Protocol: Waste Segregation and Collection
  • Waste Identification: Classify all materials contaminated with this compound as hazardous chemical waste.

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solid materials in a dedicated, clearly labeled, and sealed container. This includes:

      • Unused or waste this compound powder.

      • Contaminated consumables such as pipette tips, tubes, vials, and gloves.

    • Liquid Waste: Collect all solutions containing this compound in a separate, labeled, and sealed waste container.

      • Do not mix with other incompatible waste streams.

  • Container Labeling: All waste containers must be labeled with:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • A description of the contents (e.g., "Solid waste with this compound," "Aqueous solution with this compound")

    • The date of accumulation.

  • Storage: Store waste containers in a designated, secondary containment area within the laboratory. This area should be away from general lab traffic and incompatible materials.

Experimental Protocol: Decontamination of Empty Containers
  • Initial Rinse: The first rinse of any container that held this compound must be collected and disposed of as hazardous liquid waste.[7]

  • Subsequent Rinses: For containers of highly potent compounds, it is best practice to collect the first three rinses as hazardous waste.[7]

  • Final Disposal: After thorough rinsing and air-drying, the container may be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.

Final Disposal Procedure
  • Contact EHS: Never dispose of this compound down the drain or in the general trash.[6] Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste containers.[6]

  • Documentation: Follow all institutional procedures for documenting the transfer of hazardous waste to EHS.

Spill Management

In the event of a spill:

  • Evacuate the immediate area and alert others.

  • If safe to do so, prevent further leakage or spreading.

  • For liquid spills, use a non-combustible absorbent material (e.g., vermiculite, sand).

  • For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Collect all spill cleanup materials into a designated, sealed container for hazardous waste.

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), and then wash the area thoroughly.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of waste generation to final disposal by EHS.

cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Storage cluster_2 Final Disposal start End of Experiment with this compound solid_waste Contaminated Solid Waste (Gloves, Tips, Vials) start->solid_waste liquid_waste Contaminated Liquid Waste (Solutions, Rinsate) start->liquid_waste collect_solid Collect in Labeled, Sealed Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Liquid Waste Container liquid_waste->collect_liquid store Store in Secondary Containment in Designated Area collect_solid->store collect_liquid->store contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store->contact_ehs disposal Disposal by Approved Hazardous Waste Vendor contact_ehs->disposal

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling ARD-2051

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling, operation, and disposal of ARD-2051, a potent, orally active androgen receptor (AR) proteolysis-targeting chimera (PROTAC) degrader. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on best practices for handling highly potent research compounds and similar PROTAC molecules.

Personal Protective Equipment (PPE)

Due to the potent nature of this compound, stringent adherence to PPE protocols is mandatory to prevent accidental exposure.

ActivityRecommended PPERationale
Weighing and Dispensing (Solid Form) - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator with a face shield.- Disposable solid-front lab coat with tight-fitting cuffs.- Double-gloving with chemical-resistant gloves (e.g., nitrile).- Disposable sleeves.High risk of aerosolization and inhalation of the potent compound. Full respiratory and skin protection is critical.
Solution Preparation and Handling - Chemical fume hood.- Standard lab coat.- Safety glasses with side shields or chemical splash goggles.- Chemical-resistant gloves (nitrile).Reduces the risk of inhalation and protects against splashes and spills.
General Laboratory Operations - Lab coat.- Safety glasses.- Gloves.Standard laboratory practice to protect against incidental contact.

Operational Plan: From Receipt to Disposal

A systematic approach is essential for safely managing this compound throughout its lifecycle in the laboratory.

operational_workflow receipt Receipt and Inventory storage Secure Storage receipt->storage risk_assessment Risk Assessment & Protocol Review storage->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe preparation Compound Preparation (in fume hood) ppe->preparation experiment Experimental Use preparation->experiment decontamination Decontamination of Surfaces & Equipment experiment->decontamination waste_collection Waste Segregation & Collection decontamination->waste_collection disposal Hazardous Waste Disposal waste_collection->disposal

Figure 1: Operational workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Solid this compound - Collect in a clearly labeled, sealed container designated for hazardous chemical waste.- Do not mix with other waste streams.
Liquid Waste (Solutions containing this compound) - Collect in a dedicated, sealed, and clearly labeled hazardous waste container.- The container must be compatible with the solvent used.
Contaminated Labware (e.g., pipette tips, vials) - Collect in a designated puncture-resistant container labeled as "Hazardous Waste" with the compound name.
Contaminated PPE (e.g., gloves, lab coat) - Carefully remove to avoid cross-contamination.- Place in a sealed bag or container labeled as hazardous waste.

All waste containing this compound must be disposed of through a certified hazardous waste management vendor in accordance with local, state, and federal regulations.

Experimental Protocols and Data

This compound is a PROTAC that selectively degrades the androgen receptor. It functions by forming a ternary complex between the AR and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR.

ard2051_mechanism cluster_cell Cell ARD2051 This compound Ternary Ternary Complex (AR-ARD2051-E3) ARD2051->Ternary AR Androgen Receptor (AR) AR->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_AR Ubiquitinated AR Ternary->Ub_AR Ubiquitination Ub Ubiquitin Proteasome Proteasome Ub_AR->Proteasome Degradation AR Degradation Proteasome->Degradation

Figure 2: Mechanism of action of this compound.
In Vitro Efficacy Data

This compound has demonstrated potent and effective degradation of the androgen receptor in prostate cancer cell lines.

Cell LineDC₅₀ (nM)Dₘₐₓ (%)IC₅₀ (nM)
LNCaP 0.69212.8
VCaP 0.69710.2
  • DC₅₀: The concentration of the compound that results in 50% degradation of the target protein.

  • Dₘₐₓ: The maximum percentage of protein degradation achieved.

  • IC₅₀: The concentration of the compound that inhibits cell growth by 50%.

Experimental Protocol: Western Blot for AR Degradation
  • Cell Culture: Plate LNCaP or VCaP cells and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound for the desired duration (e.g., 24 hours).

  • Lysis: Wash cells with PBS and lyse with RIPA buffer containing protease inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate protein lysates via SDS-PAGE.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Antibody Incubation: Incubate with a primary antibody against AR, followed by a secondary HRP-conjugated antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensity to determine the extent of AR degradation relative to a loading control (e.g., GAPDH or β-actin).

western_blot_workflow start Cell Culture & Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection secondary_ab->detection analysis Data Analysis detection->analysis

Figure 3: Experimental workflow for Western Blot analysis.

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